3-Chloro-2-ethoxyaniline
Description
BenchChem offers high-quality 3-Chloro-2-ethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-ethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPNTHRAMSRCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589736 | |
| Record name | 3-Chloro-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53689-24-0 | |
| Record name | 3-Chloro-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Characteristics of 3-Chloro-2-ethoxyaniline: A Technical Guide to Its Role in Advanced Drug Discovery
Executive Summary
In the landscape of modern pharmaceutical synthesis, the strategic placement of functional groups on aromatic scaffolds dictates both the pharmacokinetic profile and the target-binding affinity of the resulting drug candidate. 3-Chloro-2-ethoxyaniline (CAS: 53689-24-0) has emerged as a critical, sterically demanding building block.
Historically utilized as a niche intermediate, this compound is now a focal point in the synthesis of novel immunomodulatory therapeutics, most notably STING (Stimulator of Interferon Genes) protein modulators [1]. The unique ortho-ethoxy and meta-chloro substitution pattern imparts specific physicochemical properties that overcome the cell membrane permeability limitations inherent to native cyclic di-nucleotides (CDNs) [2]. This whitepaper provides an in-depth analysis of its physicochemical profiling, mechanistic utility, and validated experimental workflows for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 3-Chloro-2-ethoxyaniline stems from the push-pull electronic effects and steric hindrance generated by its substituents. The ortho-ethoxy group creates a significant steric clash, forcing the aniline amine partially out of the aromatic plane. Concurrently, the meta-chloro group exerts an electron-withdrawing inductive effect (-I), which modulates the basicity of the amine.
For formulation and synthetic handling, the compound is frequently utilized either as a free base or a hydrochloride salt. Table 1 summarizes the critical physicochemical parameters required for reaction design and solvent selection.
Table 1: Physicochemical Properties of 3-Chloro-2-ethoxyaniline
| Parameter | Free Base [3] | Hydrochloride Salt [4] |
| CAS Number | 53689-24-0 | 1185303-54-1 |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO |
| Molecular Weight | 171.62 g/mol | 208.09 g/mol |
| Physical State | Liquid to low-melting solid | Crystalline solid |
| Solubility Profile | Soluble in DCM, EtOAc, THF, DME | Soluble in Water, MeOH, DMSO |
| Estimated pKa (Amine) | ~3.8 (Attenuated by -I of Chlorine) | N/A (Protonated state) |
| XLogP3 | ~2.4 | ~1.1 (at physiological pH) |
| Boiling Point | ~260 °C (Predicted) | Decomposes before boiling |
Causality Insight: The choice between the free base and the HCl salt is dictated by the reaction conditions. For transition-metal-catalyzed cross-couplings (which require basic conditions), the free base is preferred to avoid consuming equivalents of the inorganic base (e.g., Cs₂CO₃) merely to liberate the amine.
Mechanistic Role in Drug Development: The STING Pathway
The most prominent contemporary application of 3-Chloro-2-ethoxyaniline is its incorporation into Benzo[b][1,8]naphthyridine acetic acid derivatives , which act as potent STING agonists [2].
The cGAS-STING pathway is a fundamental component of the innate immune system. When cytosolic DNA (from viral infection or tumor cell stress) is detected by the cGAS enzyme, it synthesizes 2'3'-cGAMP. This endogenous ligand binds to the STING dimer on the endoplasmic reticulum, triggering a signaling cascade that results in the production of Type I interferons and robust anti-tumor immunity.
However, endogenous CDNs are highly polar and exhibit poor membrane permeability, limiting their use as systemic human therapeutics. By incorporating the 3-chloro-2-ethoxyphenyl moiety, medicinal chemists achieve a highly lipophilic, membrane-permeable small molecule. The steric bulk of the ethoxy group forces the molecule into a specific bioactive conformation that perfectly occupies the hydrophobic pocket of the STING dimer, allosterically stabilizing the active state [2].
cGAS-STING signaling pathway modulated by 3-Chloro-2-ethoxyaniline derivatives.
Synthetic Utility & Experimental Workflows
Because 3-Chloro-2-ethoxyaniline is sterically hindered at the ortho position, standard nucleophilic aromatic substitution (SₙAr) or basic amidation protocols often result in poor yields. To successfully couple this building block to complex heterocyclic cores, a Buchwald-Hartwig Cross-Coupling is required [2].
Causality in Reagent Selection
-
Catalyst (Pd₂(dba)₃): Provides a stable source of Pd(0) necessary for the oxidative addition into the aryl halide bond.
-
Ligand (X-Phos): A bulky, electron-rich biaryl phosphine ligand. The electron richness accelerates oxidative addition, while the extreme steric bulk of X-Phos facilitates the rate-limiting reductive elimination step, preventing the catalyst from being trapped by the sterically demanding 3-chloro-2-ethoxyaniline.
-
Base (Cs₂CO₃): A mild inorganic base that deprotonates the amine without causing unwanted side reactions (such as ester hydrolysis) that stronger bases like NaOtBu might trigger.
Validated Protocol: Buchwald-Hartwig Amination
Note: This protocol is a self-validating system; the visual color change of the palladium complex and LC-MS monitoring ensure reaction integrity at each phase.
-
Preparation & Degassing: In an oven-dried Schlenk flask, dissolve the target aryl halide (1.0 eq) and 3-chloro-2-ethoxyaniline (1.2 eq) in anhydrous Dimethoxyethane (DME). Degas the solution by bubbling argon through the liquid for 15 minutes. Rationale: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Complexation: Under a positive flow of argon, add Pd₂(dba)₃ (0.1 eq) and X-Phos (0.2 eq). The solution will transition from a deep purple/red to a golden-yellow hue, visually validating the formation of the active Pd(0)-X-Phos complex.
-
Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq). Seal the flask and heat to 80 °C.
-
Reaction Monitoring: Stir for 2 hours. Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The reaction is self-validating when the aryl halide peak disappears and the product mass [M+H]⁺ is dominant.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure for subsequent silica gel chromatography.
Step-by-step Buchwald-Hartwig cross-coupling workflow for sterically hindered anilines.
Analytical Characterization Standards
To ensure scientific integrity before utilizing 3-Chloro-2-ethoxyaniline in multi-step syntheses, researchers must validate the raw material. The compound can be synthesized via the diazotization and Sandmeyer reaction of precursor anilines, which carries a risk of regioisomeric impurities [5].
Key Verification Markers:
-
¹H NMR (CDCl₃, 400 MHz): The ethoxy group acts as a distinct diagnostic marker. Look for a clean triplet at ~1.4 ppm (CH₃) and a quartet at ~4.0 ppm (CH₂). The aromatic region will display an ABX or AMX spin system characteristic of 1,2,3-trisubstituted benzenes.
-
LC-MS (ESI+): The free base should yield a sharp peak at m/z 172.0 [M+H]⁺. Due to the presence of a single chlorine atom, the isotopic pattern must show a characteristic 3:1 ratio for the m/z 172.0 and 174.0 peaks, validating the preservation of the halogen bond.
References
- World Intellectual Property Organization. (2020). Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use (Patent No. WO2020232378A1). Google Patents.
solubility profile of 3-Chloro-2-ethoxyaniline in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-2-ethoxyaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility profile of 3-Chloro-2-ethoxyaniline in various organic solvents. Recognizing the scarcity of publicly available, direct solubility data for this compound, this document serves as a practical and theoretical manual for researchers, scientists, and professionals in drug development. It outlines the fundamental physicochemical properties of 3-Chloro-2-ethoxyaniline, details a robust experimental protocol for solubility determination using the isothermal equilibrium method, and discusses the application of thermodynamic models for data correlation. Furthermore, it offers insights into the expected solubility behavior based on the principles of solvent-solute interactions and data from structurally analogous compounds.
Introduction to 3-Chloro-2-ethoxyaniline and the Imperative of Solubility Data
3-Chloro-2-ethoxyaniline is an aromatic amine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise control over its solubility in various organic media is paramount for a range of processes, including reaction optimization, purification through crystallization, formulation development, and conducting toxicological studies. A well-characterized solubility profile enables the rational selection of solvents, which can significantly impact reaction kinetics, yield, and the purity of the final product. In the pharmaceutical context, understanding solubility is a cornerstone of pre-formulation studies, influencing bioavailability and the ultimate efficacy of an active pharmaceutical ingredient (API).
This guide is structured to empower the researcher with both the foundational knowledge and the practical tools necessary to establish a comprehensive solubility profile for 3-Chloro-2-ethoxyaniline.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. While extensive experimental data for 3-Chloro-2-ethoxyaniline is not widely published, we can infer its likely behavior from its constituent functional groups and available data for similar molecules.
Table 1: Physicochemical Properties of 3-Chloro-2-ethoxyaniline and Related Compounds
| Property | 3-Chloro-2-ethoxyaniline | 3-Chloroaniline |
| Molecular Formula | C₈H₁₀ClNO[1] | C₆H₆ClN |
| Molecular Weight | 171.62 g/mol (calculated) | 127.57 g/mol [2] |
| CAS Number | 53689-24-0[3] | 108-42-9[2] |
| Structure | ||
| Predicted Polarity | Moderately polar | Moderately polar |
| Hydrogen Bond Donor | Yes (-NH₂) | Yes (-NH₂) |
| Hydrogen Bond Acceptor | Yes (-O-, -N-) | Yes (-N-) |
The structure of 3-Chloro-2-ethoxyaniline features several key functional groups that dictate its solubility:
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Aromatic Ring: The benzene ring is inherently nonpolar, contributing to solubility in nonpolar solvents.
-
Amine Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. This feature enhances solubility in polar protic solvents. Amines are also weakly basic and can be protonated in acidic solutions to form highly polar and water-soluble salts.
-
Ether Group (-O-CH₂CH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor, further promoting solubility in polar solvents.
-
Chlorine Atom (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.
Based on these features, 3-Chloro-2-ethoxyaniline is expected to exhibit a versatile solubility profile, with appreciable solubility in a range of polar and some nonpolar organic solvents.
Theoretical Foundations of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. The principle of "like dissolves like" provides a foundational, qualitative understanding. More quantitatively, solubility is governed by the free energy change of mixing. Several thermodynamic models are commonly used to correlate experimental solubility data with temperature.[4][5]
-
The Modified Apelblat Equation: A semi-empirical model that is widely used due to its simplicity and effectiveness in fitting experimental data.
-
The λh (Buchowski-Ksiazaczak) Equation: Another model that is particularly useful for systems where the solute and solvent have different molecular sizes.
-
Activity Coefficient Models (e.g., Wilson, NRTL): These models are more thermodynamically rigorous and can provide deeper insights into the non-ideal behavior of the solution.[4]
The selection of an appropriate model depends on the specific solute-solvent system and the desired level of theoretical detail. For many practical applications, the modified Apelblat equation provides an excellent correlation.[6]
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal equilibrium (or shake-flask) method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[5] The following protocol provides a detailed workflow for establishing the solubility profile of 3-Chloro-2-ethoxyaniline.
Materials and Reagents
-
3-Chloro-2-ethoxyaniline (high purity)
-
A selection of organic solvents (analytical grade or higher), e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane.
-
Thermostatically controlled shaker or water bath.
-
Calibrated thermometer.
-
Analytical balance.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Vials with screw caps.
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer).
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Method Workflow.
Detailed Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 3-Chloro-2-ethoxyaniline to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a predetermined period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state.
-
Sampling: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to permit the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a filter. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 3-Chloro-2-ethoxyaniline. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is often suitable for aromatic compounds.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds.[7][8]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/L, mol/L, or mole fraction.
-
Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Hypothetical Solubility Data for 3-Chloro-2-ethoxyaniline
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 25 | 15.2 | 0.886 | 0.036 |
| 40 | 25.8 | 1.503 | 0.060 | |
| Ethyl Acetate | 25 | 8.5 | 0.495 | 0.046 |
| 40 | 14.9 | 0.868 | 0.078 | |
| Toluene | 25 | 3.1 | 0.181 | 0.019 |
| 40 | 6.2 | 0.361 | 0.038 |
Generally, the solubility of solids in liquids increases with temperature, indicating an endothermic dissolution process. This relationship can be further analyzed using the van't Hoff equation to calculate thermodynamic properties such as the enthalpy and entropy of dissolution.[5]
Factors Influencing Solubility: A Conceptual Overview
The solubility of 3-Chloro-2-ethoxyaniline will be a function of the interplay between its own properties and those of the solvent.
Sources
- 1. 3-chloro-2-ethoxyaniline hydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
1H NMR spectral analysis of 3-Chloro-2-ethoxyaniline
Structural Elucidation and ¹H NMR Spectral Analysis of 3-Chloro-2-ethoxyaniline: A Technical Guide for Drug Development
Executive Summary
In modern pharmaceutical development, the rigorous structural validation of synthetic precursors is a non-negotiable quality control step. 3-Chloro-2-ethoxyaniline (CAS: 53689-24-0)[1] is a highly specialized building block, prominently utilized in the synthesis of Benzo[b][1,8]naphthyridine acetic acid derivatives[2]. These advanced molecules function as Stimulator of Interferon Genes (STING) modulators, playing a pivotal role in cutting-edge oncological and immunological therapies[3]. This whitepaper provides a comprehensive, causality-driven guide to the ¹H NMR spectral analysis of 3-Chloro-2-ethoxyaniline, detailing experimental protocols, spin system causality, and quantitative spectral assignments.
Causality in Experimental Design: Sample Preparation Protocol
To obtain high-fidelity NMR data, every step of the sample preparation must be treated as a self-validating system. The choice of solvent and calibration standards directly dictates the accuracy of the resulting chemical shifts.
Solvent Selection Causality: 3-Chloro-2-ethoxyaniline contains a primary amine (-NH₂).
-
Chloroform-d (CDCl₃): Chosen for its excellent solvating power for moderately polar organic compounds. However, due to intermediate proton exchange rates and quadrupolar relaxation from the ¹⁴N nucleus, the -NH₂ protons will appear as a broadened singlet.
-
Protocol Validation (Internal Standard): It is imperative to use CDCl₃ doped with 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal to exactly 0.00 ppm provides an absolute reference point, ensuring that the subtle mesomeric shifts in the aromatic region are accurately captured and reproducible across different spectrometers.
Step-by-Step Acquisition Methodology:
-
Gravimetric Preparation: Accurately weigh 10–15 mg of 3-Chloro-2-ethoxyaniline to ensure an optimal signal-to-noise ratio without causing concentration-dependent line broadening.
-
Solvation: Dissolve the analyte in 0.6 mL of CDCl₃ (containing TMS). Vortex for 30 seconds until complete homogenization is achieved.
-
Transfer: Transfer the solution to a pristine 5 mm borosilicate NMR tube.
-
Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform rigorous Z and Z² shimming to achieve a TMS line width at half-height (FWHM) of < 1.0 Hz.
-
Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems). Acquire 16 to 32 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation.
Figure 1: Self-validating experimental workflow for 1H NMR sample preparation.
Spectral Anatomy and Signal Causality
The ¹H NMR spectrum of 3-Chloro-2-ethoxyaniline is segmented into three distinct regions. Understanding the electronic environment (inductive and mesomeric effects) is critical for accurate signal assignment.
The Aliphatic Region: Ethoxy Group (-OCH₂CH₃)
The ethoxy substituent forms a classic first-order A₂X₃ spin system.
-
Methyl (-CH₃): The terminal methyl group is shielded and appears as a triplet at ~1.40 ppm . The multiplicity is caused by scalar coupling (³J = 7.0 Hz) to the adjacent methylene protons.
-
Methylene (-CH₂-): Directly attached to the electronegative oxygen atom, these protons experience a strong inductive deshielding effect (-I effect). They resonate downfield at ~4.00 ppm as a quartet, coupled to the three methyl protons.
The Heteroatom Region: Amine Group (-NH₂)
The primary amine protons typically resonate between 3.80 and 4.00 ppm in CDCl₃. The signal presents as a broad singlet. This broadening is a direct physical consequence of the quadrupolar moment of the ¹⁴N nucleus (spin I = 1) driving rapid relaxation, compounded by intermolecular proton exchange with trace moisture.
The Aromatic Region: The AMX Spin System
The benzene ring is 1,2,3-trisubstituted, leaving three contiguous protons at positions 4, 5, and 6. The chemical shifts are heavily dictated by the strongly activating amine group (+M effect) and the ethoxy group.
-
H-6 (ortho to -NH₂, para to -Cl): The -NH₂ group is a powerful π-donor. Resonance structures place a partial negative charge directly on the ortho and para carbons. Consequently, H-6 is highly shielded and appears furthest upfield at ~6.39 ppm as a doublet of doublets (coupling to H-5 and H-4).
-
H-4 (para to -NH₂, ortho to -Cl): This proton is shielded by the para -NH₂ group but slightly deshielded by the inductive effect of the adjacent chlorine atom. It resonates at ~6.57 ppm as a doublet of doublets.
-
H-5 (meta to -NH₂, meta to -Cl): Lacking the direct resonance shielding from the amine group, H-5 is the most deshielded aromatic proton. It appears at ~6.60 ppm as a pseudo-triplet, as it shares similar ortho coupling constants (³J ≈ 8.0 Hz) with both H-4 and H-6.
Figure 2: J-coupling network and logical relationships of aromatic protons.
Quantitative Data Presentation
To facilitate rapid spectral verification during drug development workflows, the empirically calculated ¹H NMR parameters are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Causality / Structural Rationale |
| -CH₃ (Ethoxy) | ~1.40 | Triplet (t) | 3H | ³J = 7.0 | Scalar coupling to adjacent -CH₂- |
| -NH₂ (Amine) | ~3.80 - 4.00 | Broad Singlet (br s) | 2H | N/A | Intermolecular exchange, ¹⁴N quadrupolar relaxation |
| -CH₂- (Ethoxy) | ~4.00 | Quartet (q) | 2H | ³J = 7.0 | Deshielded by adjacent Oxygen (-I effect) |
| H-6 (Aromatic) | ~6.39 | Doublet of doublets (dd) | 1H | ³J = 8.0, ⁴J = 1.5 | Highly shielded by ortho -NH₂ (+M effect) |
| H-4 (Aromatic) | ~6.57 | Doublet of doublets (dd) | 1H | ³J = 8.0, ⁴J = 1.5 | Shielded by para -NH₂ (+M effect) |
| H-5 (Aromatic) | ~6.60 | Pseudo-triplet (t) | 1H | ³J = 8.0 | Meta to -NH₂, least shielded aromatic proton |
Note: Exact chemical shifts may exhibit minor variance (±0.05 ppm) depending on sample concentration, temperature, and trace water content in the deuterated solvent.
Conclusion
The ¹H NMR spectrum of 3-Chloro-2-ethoxyaniline provides a definitive, self-validating fingerprint of its structural integrity. By understanding the causality behind the chemical shifts—specifically the interplay of mesomeric shielding from the amine group and inductive deshielding from the ethoxy and chloro groups—analytical chemists can confidently validate this critical building block. Implementing the standardized protocols outlined in this guide ensures high-fidelity data suitable for rigorous pharmaceutical development pipelines.
References
Sources
- 1. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 2. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
- 3. JP2022533194A - Benzo [B] [1,8] Diazanaphthalene Acetic Acid Derivatives and Usage - Google Patents [patents.google.com]
Comprehensive Toxicity Profiling and Safety Data Management for 3-Chloro-2-ethoxyaniline
Executive Summary In modern preclinical drug development, halogenated aniline derivatives frequently serve as critical building blocks. Notably, 3-Chloro-2-ethoxyaniline is utilized in the synthesis of complex therapeutic agents, including STING (Stimulator of Interferon Genes) protein modulators for oncological and immunological applications[1]. However, the integration of such compounds into discovery pipelines necessitates a rigorous understanding of their physicochemical properties and inherent hemotoxic potential. This technical guide provides an authoritative framework on the mechanistic toxicology, Safety Data Sheet (SDS) interpretation, and self-validating experimental protocols required for the safe handling and evaluation of 3-Chloro-2-ethoxyaniline.
Chemical Identity & Physicochemical Profiling
Before initiating any synthetic or biological workflow, it is imperative to establish the precise chemical identity of the compound. 3-Chloro-2-ethoxyaniline is commercially available in both its free base and hydrochloride salt forms, which exhibit distinct solubility, stability, and handling profiles.
| Parameter | Free Base Specification | Hydrochloride Salt Specification |
| Chemical Name | 3-Chloro-2-ethoxyaniline | 3-Chloro-2-ethoxyaniline hydrochloride |
| CAS Registry Number | 53689-24-0[2] | 1185303-54-1[3] |
| Molecular Formula | C8H10ClNO[4] | C8H11Cl2NO |
| Molecular Weight | 171.62 g/mol | 208.09 g/mol [3] |
| Physical State | Liquid (typically) | Solid (Powder) |
| Purity Standard | ≥97.0% | ≥97.0%[3] |
Table 1: Physicochemical summary of 3-Chloro-2-ethoxyaniline variants used in discovery workflows.
Mechanistic Toxicology: The Causality of Hemotoxicity
A common pitfall in early-stage drug development is the misinterpretation of in vitro cytotoxicity data for halogenated anilines. Structurally similar compounds (e.g., 4-chloroaniline) are known to induce severe methemoglobinemia and hemolytic anemia, and exhibit significantly greater cytotoxicity than conventional organic byproducts[5][6].
The "Why" Behind the Toxicity: Crucially, 3-Chloro-2-ethoxyaniline and its analogs do not cause hemoglobin oxidation when incubated directly with erythrocytes at physiologically relevant concentrations in vitro[5]. The toxicity is strictly mediated by hepatic clearance mechanisms. When the parent compound enters the liver, Cytochrome P450 (CYP450) enzymes catalyze its N-hydroxylation, forming highly reactive N-hydroxy metabolites (phenylhydroxylamines)[5]. These reactive intermediates are transported in the bloodstream, where they penetrate erythrocytes and oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, yielding ferrihemoglobin (methemoglobin)[5]. This oxidative stress ultimately leads to cytoskeletal protein alterations and hemolytic anemia[5].
Figure 1: CYP450-mediated N-hydroxylation pathway leading to erythrocyte toxicity.
Safety Data Sheet (SDS) Core Parameters & Risk Mitigation
Based on standardized GHS classifications, 3-Chloro-2-ethoxyaniline (CAS 53689-24-0) presents specific acute and chronic hazards that dictate stringent laboratory engineering controls[7][8].
Primary Hazard Statements:
-
H302: Harmful if swallowed[7].
-
H317: May cause an allergic skin reaction (Sensitization)[8].
-
H319: Causes serious eye irritation[8].
Engineering Controls & PPE Rationale: Because halogenated anilines carry a high risk of dermal absorption leading to systemic hemotoxicity, and due to the specific H317 skin sensitization hazard[8], standard benchtop handling is insufficient.
-
Containment: All weighing, solubilization, and transfer operations must occur within a certified Class II chemical fume hood to prevent inhalation of vapors (from the free base) or aerosolized dust (from the HCl salt).
-
PPE: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Latex offers insufficient chemical resistance against halogenated aromatic amines and must be avoided.
Experimental Protocols: Self-Validating Hemotoxicity Assessment
To accurately assess the hemotoxic liability of 3-Chloro-2-ethoxyaniline derivatives during lead optimization, researchers must deploy a self-validating in vitro assay. Because the parent compound requires bioactivation[5], a standard erythrocyte lysis assay will yield a false negative. The protocol below integrates a hepatic microsomal activation system to ensure physiological relevance.
Protocol: Microsome-Coupled Methemoglobin Assay
-
Step 1: Erythrocyte Isolation & Preparation Collect whole blood (human or Sprague-Dawley rat) in EDTA-coated tubes. Centrifuge at 2000 × g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the erythrocyte pellet three times with cold Phosphate-Buffered Saline (PBS, pH 7.4) to remove plasma proteins that could non-specifically bind the test compound. Resuspend to a 10% hematocrit in PBS.
-
Step 2: Microsomal Activation Mixture (The Causality Catalyst) In a microcentrifuge tube, combine 3-Chloro-2-ethoxyaniline (test concentrations ranging from 10 µM to 500 µM) with human liver microsomes (1 mg/mL final protein concentration) and an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Rationale: This step artificially simulates the hepatic CYP450 N-hydroxylation required to generate the toxic phenylhydroxylamine intermediates[5].
-
Step 3: Incubation & Erythrocyte Exposure Add the microsomal activation mixture to the 10% erythrocyte suspension (1:1 v/v ratio). Incubate the samples in a shaking water bath at 37°C for 2 to 4 hours.
-
Step 4: Spectrophotometric Quantification Following incubation, lyse the erythrocytes by adding 1% Triton X-100. Centrifuge at 10,000 × g to pellet cellular debris. Transfer the supernatant to a 96-well plate and measure the absorbance spectrophotometrically at 635 nm[5]. This specific wavelength isolates the absorption peak of methemoglobin from oxyhemoglobin.
-
Step 5: System Validation (Trustworthiness Check) Every assay plate must include 4-chloroaniline as a positive control[6]. If the positive control fails to induce a statistically significant spike in 635 nm absorbance, the microsomal activation system is compromised, and the entire plate must be invalidated.
Figure 2: Step-by-step workflow for in vitro methemoglobinemia assessment.
References
-
[2] Title: 53689-24-0 | 3-Chloro-2-ethoxyaniline | BLD Pharm. Source: bldpharm.com. URL: 2
-
[3] Title: 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock. Source: achemblock.com. URL: 3
-
[4] Title: 53689-24-0 | 3-Chloro-2-ethoxyaniline | Ambeed. Source: ambeed.com. URL:4
-
[1] Title: WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use. Source: google.com. URL: 1
-
[5] Title: Mechanistic study on aniline-induced erythrocyte toxicity. Source: srce.hr. URL: 5
-
[6] Title: Surface Reactions of Organic Amines during Indoor Bleach Cleaning: Nitrosamine, Hydrazine, Chlorinated, and Dimer Product Formation. Source: acs.org. URL: 6
-
[7] Title: 53689-24-0 | 3-Chloro-2-ethoxyaniline | Ambeed Hazard Statements. Source: ambeed.com. URL: 7
-
[8] Title: 53689-24-0 | 3-Chloro-2-ethoxyaniline | ChemScene Hazard Statements. Source: chemscene.com. URL: 8
Sources
- 1. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
- 2. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 3. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
- 4. 53689-24-0|3-Chloro-2-ethoxyaniline| Ambeed [ambeed.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 53689-24-0|3-Chloro-2-ethoxyaniline| Ambeed [ambeed.com]
- 8. chemscene.com [chemscene.com]
Technical Guide: Melting Point Determination & Thermal Characterization of 3-Chloro-2-ethoxyaniline
Executive Summary & Chemical Context[1][2][3][4]
3-Chloro-2-ethoxyaniline (CAS: 53689-24-0) is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly kinase inhibitors and agrochemicals.[1][2] Its structural features—an electron-donating ethoxy group adjacent to an electron-withdrawing chlorine atom—create specific challenges in thermal characterization.[1][2]
The determination of its melting point (MP) is not merely a physical constant check but a primary indicator of:
-
Regioisomeric Purity: Distinguishing from 4-chloro or 5-chloro isomers which possess distinct crystal packing energies.[1][2]
-
Solvate/Hydrate Status: The ethoxy moiety increases hygroscopicity potential, leading to pseudo-polymorphs that depress MP.[1][2]
-
Oxidative Stability: Anilines are prone to oxidation (browning); a sharp MP indicates an intact amine functionality.[1][2]
This guide provides a self-validating protocol for determining the MP of 3-Chloro-2-ethoxyaniline, utilizing both Capillary Method (USP <741>) for routine QC and Differential Scanning Calorimetry (DSC) for thermodynamic purity analysis.[1]
Pre-Experimental Validation (Phase State & Safety)
Before initiating thermal analysis, the physical state of the isolated material must be verified.[2] While many substituted anilines are solids, the ortho-ethoxy substitution can disrupt planar stacking, potentially resulting in a low-melting solid or oil at room temperature.[1][2]
Safety Warning: 3-Chloro-2-ethoxyaniline is toxic by inhalation, ingestion, and skin contact.[1][2] All operations must be performed in a fume hood.[1][2]
Sample Preparation Workflow
-
Drying: Sample must be dried in a vacuum desiccator over
for 24 hours to remove surface moisture.[1][2] -
Grinding: If solid, grind to a fine powder using an agate mortar to ensure uniform heat transfer.[1][2] Coarse crystals lead to thermal gradients and broadened peaks.[1][2]
Method A: Capillary Melting Point (Routine Characterization)
This method adheres to USP <741> Class Ia standards.[1][2] It is the primary method for confirming identity against a reference standard.[1][2]
Instrumentation & Setup
-
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Büchi M-565) with video playback.
-
Calibration: Calibrate using Benzophenone (MP
C) and Vanillin (MP C) to bracket the expected range.
Step-by-Step Protocol
-
Capillary Loading:
-
Ramp Profile:
-
Visual Definition (The "Meniscus" Rule):
-
Collapse Point (Onset): First visible wetting of the solid.[1][2]
-
Clear Point (End): Complete disappearance of the solid phase (formation of a clear meniscus).[1][2]
-
Note: For 3-Chloro-2-ethoxyaniline, the range between Onset and Clear Point should not exceed
C. A wider range indicates isomeric impurity (likely 4-chloro isomer).[1][2]
-
Method B: Differential Scanning Calorimetry (DSC) (Thermodynamic Purity)
DSC is the authoritative method for this compound, as it allows for purity calculation using the Van't Hoff equation, independent of a reference standard.[2] This is essential for 3-Chloro-2-ethoxyaniline if no certified reference material (CRM) is available.[1][2]
Instrumentation Parameters
-
Instrument: Heat-flux DSC (e.g., TA Instruments Discovery series).[1][2]
-
Pan Type: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation of the aniline derivative or evaporation of the ethoxy moiety.[1][2]
-
Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidation during heating.
Protocol & Purity Calculation
-
Sample Mass: Weigh 2.0 – 4.0 mg of sample directly into the pan.
-
Thermal Cycle:
-
Analysis:
Data Interpretation Table[1][2]
| Parameter | High Purity (>98%) | Low Purity / Isomer Contamination | Action |
| Capillary Range | Recrystallize (EtOH/Water) | ||
| DSC Peak Shape | Sharp, symmetric | Broad, "shouldered" on left side | Check NMR for isomers |
| Visual Color | Off-white / Pale yellow | Dark brown / Reddish | Distill under vacuum (oxidation) |
Logical Workflow Diagram
The following diagram illustrates the decision matrix for characterizing 3-Chloro-2-ethoxyaniline, ensuring scientific integrity in the result.
Figure 1: Decision tree for thermal characterization of 3-Chloro-2-ethoxyaniline, handling both solid and supercooled liquid states.
Technical Considerations & Troubleshooting
The "Oiling Out" Phenomenon
Substituted anilines often exhibit "oiling out" where the compound liquefies before a distinct crystal melt due to impurities lowering the MP below the system temperature.[2]
-
Correction: If this occurs in the capillary, the sample is likely impure or wet.[1][2] Switch to DSC with a cooling cycle (Cool to -50°C, then heat) to observe the glass transition (
) and crystallization ( ) prior to melting.[1][2]
Hygroscopicity Management
The ethoxy ether linkage can act as a hydrogen bond acceptor.[1][2]
-
Protocol: If the MP drifts downwards over repeated measurements, the sample is absorbing atmospheric water.[1][2] Store the sample in a desiccator with Argon backfill .
Reference Standards
If 3-Chloro-2-ethoxyaniline is being characterized as a new internal standard:
-
The HCl salt typically has a much higher, sharper MP (>150°C) and is less prone to oxidation, making it a superior solid-state reference than the free base [1].[1][2]
References
-
United States Pharmacopeia (USP). (2023).[1][2] General Chapter <741> Melting Range or Temperature. USP-NF.[1][2] Link[1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 142816, 3-Chloro-2-methoxyaniline (Analogous Structure Reference). Retrieved from PubChem.[1][2][3][4] Link[1]
-
ASTM International. (2022).[1][2] ASTM E794-06 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Link
-
Mettler Toledo. (2024).[1][2] Thermal Analysis of Pharmaceuticals: Purity Determination by DSC. Application Note. Link
-
ChemicalBook. (2026).[1][2][5][6] 3-Chloro-2-ethoxyaniline Product Properties (CAS 53689-24-0). Link
Sources
- 1. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-N-ethylaniline | C8H10ClN | CID 12268242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 6. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
literature review of 3-Chloro-2-ethoxyaniline synthesis routes
This technical guide provides a comprehensive evaluation of the synthesis routes for 3-Chloro-2-ethoxyaniline (CAS: 53689-24-0), a critical ortho-alkoxy haloaniline building block. In contemporary drug discovery, this specific moiety is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of small-molecule Stimulator of Interferon Genes (STING) agonists for immuno-oncology applications[1][2].
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. We will dissect the mechanistic causality behind reagent selection, evaluate chemoselectivity challenges (specifically hydrodehalogenation), and establish self-validating experimental protocols designed for high-yield, scalable production.
Retrosynthetic Analysis and Route Selection
The synthesis of 3-chloro-2-ethoxyaniline fundamentally relies on the installation of an ethoxy ether and an amine functional group onto a chlorinated benzene ring. The sequence of these installations is dictated by the electronic effects of the substituents.
We evaluate two primary synthetic routes based on industrial viability and starting material availability:
-
Route A: Etherification of 2-Chloro-6-nitrophenol. This is the most direct and traditional route. 2-Chloro-6-nitrophenol, which can be selectively synthesized via the controlled chlorination of ortho-nitrophenol in the presence of an amine catalyst[3][4], undergoes a Williamson ether synthesis with an ethyl halide. The resulting 1-chloro-2-ethoxy-3-nitrobenzene is subsequently reduced.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) of 1,2-Dichloro-3-nitrobenzene. In this route, the strongly electron-withdrawing nitro group activates the ortho-positioned chlorine atom (at C2) for nucleophilic attack. Sodium ethoxide acts as the nucleophile, selectively displacing the chloride ion at the most electron-deficient carbon to form the same nitro ether intermediate[5].
Causality in Route Selection: Route A is generally preferred for bench-scale synthesis due to the high atom economy of the etherification and the commercial abundance of 2-chloro-6-nitrophenol. Route B is highly efficient but requires strict stoichiometric control to prevent competitive substitution at the C1 position, although the C2 position is kinetically favored due to its proximity to the nitro group.
Primary synthesis pathways for 3-Chloro-2-ethoxyaniline via etherification or SNAr.
The Chemoselectivity Challenge: Nitro Reduction
The most critical step in this synthesis is the reduction of 1-chloro-2-ethoxy-3-nitrobenzene to 3-chloro-2-ethoxyaniline. The presence of the aryl chloride introduces a significant chemoselectivity challenge: hydrodehalogenation .
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and
Validated Solutions:
-
Béchamp Reduction (Fe/NH4Cl): Utilizing iron powder and ammonium chloride in an aqueous-alcoholic solvent system provides near-perfect chemoselectivity. The mild single-electron transfer mechanism reduces the nitro group without providing the activation energy required for oxidative addition into the
bond. -
Poisoned Catalytic Hydrogenation: If gas-phase hydrogenation is mandatory for scale-up, substituting Pd/C with Platinum on Carbon (Pt/C) doped with vanadium or using sulfided Platinum catalysts significantly suppresses dehalogenation.
Mechanistic divergence during nitro reduction highlighting the risk of hydrodehalogenation.
Quantitative Data & Reagent Selection
To facilitate rapid decision-making for process chemists, the following tables summarize the physicochemical properties of the target compound and evaluate the viable reduction methodologies.
Table 1: Physicochemical Profile of 3-Chloro-2-ethoxyaniline
| Property | Value / Description |
| CAS Number | 53689-24-0[6][7] |
| Molecular Formula | |
| Molecular Weight | 171.62 g/mol [7] |
| Physical State | Pale yellow to brown oil (Free base); White solid (Hydrochloride salt)[8] |
| SMILES | CCOC1=C(C=C(C=C1)N)Cl |
Table 2: Evaluation of Nitro Reduction Methodologies
| Reducing Agent | Chemoselectivity (C-Cl retention) | Scalability | Environmental / Waste Impact |
| Pd/C, | Low (<40% target yield) | High | Low (Water byproduct) |
| Fe, | High (>95% target yield) | High | Moderate (Iron oxide sludge) |
| High | Low-Medium | High (Toxic tin waste) | |
| Pt/C (Sulfided), | High | High | Low (Ideal for GMP manufacturing) |
Step-by-Step Experimental Methodologies
The following protocols represent a self-validating system for Route A, optimized for a 100 mmol scale.
Step 1: Synthesis of 1-Chloro-2-ethoxy-3-nitrobenzene
Objective: Alkylation of the phenolic hydroxyl group.
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.
-
Charge: Add 2-chloro-6-nitrophenol (17.36 g, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL). Stir until fully dissolved.
-
Base Addition: Add finely powdered anhydrous Potassium Carbonate (
) (20.7 g, 150 mmol). The solution will immediately turn deep red/orange, indicating the formation of the phenoxide anion. -
Alkylation: Dropwise, add Iodoethane (Ethyl iodide) (18.7 g, 120 mmol) over 15 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature and pour the mixture into 500 mL of ice water. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with 1M NaOH ( mL) to remove unreacted phenol, followed by brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield 1-chloro-2-ethoxy-3-nitrobenzene as a pale yellow solid.
Step 2: Chemoselective Reduction to 3-Chloro-2-ethoxyaniline
Objective: Reduction of the nitro group without cleaving the aryl chloride.
-
Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and reflux condenser.
-
Charge: Dissolve 1-chloro-2-ethoxy-3-nitrobenzene (20.1 g, ~100 mmol) in Ethanol (300 mL). Add distilled water (100 mL) and Ammonium Chloride (
) (16.0 g, 300 mmol). -
Reduction: Heat the mixture to 70°C. Portion-wise, carefully add Iron powder (325 mesh, 27.9 g, 500 mmol) over 30 minutes. Caution: Reaction is mildly exothermic.
-
Reaction: Stir vigorously at 80°C (reflux) for 2–3 hours. The mixture will turn into a dark brown/black slurry as iron oxides form. Monitor via LC-MS for the disappearance of the nitro mass.
-
Workup: While still warm, filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with hot Ethanol (
mL). -
Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with Dichloromethane (DCM) (
mL). Wash with brine, dry over , and evaporate to yield the crude 3-chloro-2-ethoxyaniline. -
Purification: Purify via silica gel chromatography or precipitate as the hydrochloride salt by bubbling HCl gas into an ethereal solution of the free base[8].
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
-
LC-MS (ESI+): Expected
peak at 172.0 (with a characteristic isotope peak at 174.0 in a 3:1 ratio). -
1H NMR (
, 400 MHz): Look for the diagnostic ethoxy signals: a quartet at ppm ( ) and a triplet at ppm ( ). The aromatic region should display three distinct protons (an ABX or AMX system depending on resolution) confirming the 1,2,3-trisubstituted pattern. The broad singlet for the protons should appear around ppm and exchange with .
References
- Google Patents. "WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use." patents.google.com.
- Google Patents. "JP2022533194A - Benzo [B][1,8] Diazanaphthalene Acetic Acid Derivatives and Usage." patents.google.com.
- Google Patents. "US4827047A - Chlorination of nitrophenols." patents.google.com.
-
Brainly. "1,2 dichloro 3 nitrobenzene react with NaoEt what will be the product?" brainly.in. Available at: [Link]
Sources
- 1. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
- 2. JP2022533194A - Benzo [B] [1,8] Diazanaphthalene Acetic Acid Derivatives and Usage - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]
- 5. brainly.in [brainly.in]
- 6. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
Methodological & Application
Application Note: Synthesis of STING Modulator Intermediates via Buchwald-Hartwig Amination of 3-Chloro-2-ethoxyaniline
Abstract & Biological Context
The development of innate immune modulators, particularly those targeting the Stimulator of Interferon Genes (STING) protein, represents a frontier in oncology and autoimmune therapeutics[1]. Synthetic STING modulators, such as Benzo[b][1,8]naphthyridine acetic acid derivatives, rely heavily on highly functionalized aniline building blocks to achieve optimal binding affinity within the STING dimer pocket. 3-Chloro-2-ethoxyaniline (CAS: 53689-24-0) has emerged as a privileged pharmaceutical intermediate in this space[1].
This application note details a robust, self-validating protocol for the C-N cross-coupling of 3-chloro-2-ethoxyaniline with heteroaryl halides. By utilizing a highly optimized Buchwald-Hartwig amination system, researchers can overcome the inherent steric and electronic deactivation of this specific aniline to synthesize advanced pharmaceutical intermediates.
Caption: The cGAS-STING signaling axis and the intervention point for synthetic STING modulators.
Mechanistic Rationale & Catalyst Selection
Coupling 3-chloro-2-ethoxyaniline presents two distinct chemical challenges:
-
Steric Hindrance : The ortho-ethoxy group creates significant steric bulk around the nucleophilic nitrogen, severely retarding the reductive elimination step of the catalytic cycle.
-
Electronic Deactivation : The meta-chloro substituent acts as an electron-withdrawing group, reducing the nucleophilicity of the amine and impeding its coordination to the palladium center.
To overcome these barriers, a specific catalytic system comprising Pd2(dba)3 , XPhos , and Cs2CO3 in 1,2-Dimethoxyethane (DME) is required[1],[2].
-
The Ligand (XPhos) : XPhos is an electron-rich, bulky biarylphosphine ligand. Its dicyclohexylphosphine moiety accelerates the oxidative addition of unreactive heteroaryl chlorides, while its bulky diisopropyl groups force the palladium center into a geometry that dramatically accelerates the otherwise sluggish reductive elimination.
-
The Base (Cs2CO3) & Solvent (DME) : Strong bases like NaOtBu often degrade sensitive ester functionalities present on STING modulator precursors. Cs2CO3 is a mild inorganic base. When paired with DME—a bidentate coordinating solvent—the solubility of Cs2CO3 is slightly enhanced compared to toluene, providing just enough soluble base to deprotonate the coordinated amine without triggering side reactions[1].
Caption: Buchwald-Hartwig catalytic cycle for the C-N coupling of 3-chloro-2-ethoxyaniline.
Reaction Optimization Data
The following table summarizes the quantitative data driving the selection of the optimal reaction conditions for coupling 3-chloro-2-ethoxyaniline with a model heteroaryl chloride (e.g., methyl 2-chloro-6-methylpyridine-3-carboxylate)[1],[2].
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd2(dba)3 / BINAP | Cs2CO3 | Toluene | 100 | 15% | Poor conversion; steric hindrance prevents reductive elimination. |
| 2 | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane | 100 | 45% | Moderate yield; incomplete oxidative addition of the heteroaryl chloride. |
| 3 | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80 | 20% | High conversion but severe base-induced degradation of the electrophile's ester group. |
| 4 | Pd2(dba)3 / XPhos | Cs2CO3 | DME | 80 | 85% | Optimal conditions; high conversion and excellent functional group tolerance. |
Experimental Protocol: Self-Validating C-N Coupling
This protocol describes the synthesis of a STING modulator intermediate by coupling 3-chloro-2-ethoxyaniline with methyl 2-chloro-6-methylpyridine-3-carboxylate[1].
Materials & Reagents
-
Electrophile : Methyl 2-chloro-6-methylpyridine-3-carboxylate (1.0 equiv, 500.0 mg, 2.69 mmol)
-
Nucleophile : 3-Chloro-2-ethoxyaniline (1.2 equiv, 554.8 mg, 3.23 mmol)
-
Catalyst : Pd2(dba)3 (0.1 equiv, 246.7 mg, 0.27 mmol)
-
Ligand : XPhos (0.2 equiv, 256.8 mg, 0.54 mmol)
-
Base : Cs2CO3 (2.0 equiv, 1.75 g, 5.39 mmol)
-
Solvent : Anhydrous 1,2-Dimethoxyethane (DME) (6.0 mL)
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation and Reagent Assembly
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the methyl 2-chloro-6-methylpyridine-3-carboxylate, 3-chloro-2-ethoxyaniline, and Cs2CO3.
-
Transfer the flask to a glovebox or maintain under a strict argon atmosphere. Add Pd2(dba)3 and XPhos.
-
Causality: Cs2CO3 is highly hygroscopic. Ensuring a strictly anhydrous environment prevents the competitive hydrolysis of the ester moiety. Furthermore, Pd2(dba)3 is an air-sensitive Pd(0) source that will rapidly oxidize to catalytically inactive Pd(II) in the presence of ambient oxygen.
-
Step 2: Solvent Addition and Degassing
-
Inject 6.0 mL of anhydrous DME into the reaction vessel.
-
Sparge the reaction mixture with argon gas for a minimum of 10 minutes.
-
Self-Validating Check: Upon successful ligand exchange and generation of the active L-Pd(0) species, the solution will transition to a deep red/brown hue. If the solution turns black and opaque, Pd-black has precipitated due to oxygen ingress or failed ligand coordination, and the reaction must be aborted.
-
Step 3: Reaction Execution
-
Seal the vessel and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Stir vigorously (800 rpm) for 2 hours.
-
Causality: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the high activation barrier of the reductive elimination step, which is heavily hindered by the ortho-ethoxy group of the aniline.
-
Step 4: In-Process Control (IPC)
-
After 2 hours, withdraw a 10 µL aliquot using a degassed syringe.
-
Dilute the aliquot in LC-MS grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
-
Self-Validating Check: Confirm the complete disappearance of the heteroaryl halide (m/z 186.0). The product mass ([M+H]+ = 321.1) must be the dominant peak. The absence of the starting aniline (m/z 172.0) further validates high conversion.
-
Step 5: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Concentrate the resulting mixture under reduced pressure to remove the DME.
-
Purify the crude residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether/Ethyl Acetate (10:1 to 5:1) to afford the pure coupled intermediate as an oil or solid.
References
- Silicon Swat, Inc. (2020). Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use (Patent No. WO2020232378A1). World Intellectual Property Organization.
-
Huang, X., Anderson, K. W., Zim, D., Jiang, L., Klapars, A., & Buchwald, S. L. (2003). Expanding Pd-Catalyzed C-N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 125(22), 6653-6655. URL:[Link]
Sources
protocol for Buchwald-Hartwig amination with 3-Chloro-2-ethoxyaniline
Technical Application Note: Optimized Buchwald-Hartwig Amination of 3-Chloro-2-ethoxyaniline
Part 1: Strategic Analysis & Mechanistic Rationale
Substrate Challenge Profile
The coupling of 3-Chloro-2-ethoxyaniline presents a dual-challenge scenario often underestimated in standard high-throughput screening (HTS) campaigns:
-
Steric Impediment (The "Ortho Effect"): The ethoxy group at the C2 position creates a significant steric barrier proximal to the nucleophilic nitrogen. Standard phosphine ligands (e.g., PPh3, dppf) often fail to facilitate the amine binding step, leading to stalled catalysis and hydrodehalogenation of the electrophile.
-
Chemoselectivity Risks: The substrate contains a C-Cl bond at position C3. While aryl chlorides are generally less reactive than bromides or iodides, the use of highly active "universal" catalysts (like Pd/PCy3) runs the risk of oligomerization (self-coupling) or competitive oxidative addition at the C3-Cl site.
The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) , specifically BrettPhos , which provide the necessary steric bulk to enforce reductive elimination while maintaining an electron-rich center to facilitate oxidative addition of the coupling partner.
Mechanistic Pathway & Ligand Selection
The catalytic cycle relies on the delicate balance of the ligand's "pocket."
-
Ligand: BrettPhos (or RuPhos ). These ligands possess a bulky biaryl backbone that prevents the formation of inactive Pd-bridged dimers and promotes the reductive elimination of the sterically hindered amine product.
-
Catalyst Source: BrettPhos Pd G4 (Fourth Generation Precatalyst). This air-stable precatalyst ensures the rapid generation of the active monoligated Pd(0) species (
) at low temperatures, minimizing induction periods where side reactions occur.
Figure 1: Catalytic cycle highlighting the critical amine binding step where the C2-ethoxy steric clash must be overcome by the ligand architecture.
Part 2: Experimental Protocol
Reagent Stoichiometry & Specifications
Scale: 1.0 mmol (limiting reagent)
| Component | Role | Equiv. | Amount | Specification |
| Aryl Bromide | Electrophile | 1.0 | 1.0 mmol | Purity >98% |
| 3-Chloro-2-ethoxyaniline | Nucleophile | 1.2 | 1.2 mmol | CAS: 621-33-0 |
| BrettPhos Pd G4 | Precatalyst | 0.02 | 20 µmol | 2 mol% Loading |
| NaOtBu | Base | 1.4 | 1.4 mmol | Sublimed grade preferred |
| 1,4-Dioxane | Solvent | -- | 4.0 mL | Anhydrous, Degassed |
Note: If the Aryl Bromide contains base-sensitive groups (esters, nitriles), substitute NaOtBu with Cs2CO3 (2.0 equiv) and increase temperature to 100°C.
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a glovebox or under active nitrogen flow, charge a dry reaction vial (equipped with a magnetic stir bar) with:
-
BrettPhos Pd G4 (2 mol%).
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Aryl Bromide (1.0 equiv, if solid).
-
3-Chloro-2-ethoxyaniline (1.2 equiv, if solid).
-
-
Seal the vial with a screw cap containing a PTFE/silicone septum.
Step 2: Solvent Addition & Degassing
-
Evacuate and backfill the vial with Nitrogen (
) three times (if outside glovebox). -
Add anhydrous 1,4-Dioxane via syringe.
-
Critical Step: If the amine or aryl halide is a liquid, add them now via microliter syringe.
-
Sparge the mixture with
for 2-3 minutes if not strictly using glovebox solvents. Oxygen inhibition is the #1 cause of failure with hindered substrates.
Step 3: Reaction
-
Place the vial in a pre-heated aluminum block at 80°C .
-
Stir vigorously (800-1000 RPM). High agitation is required to ensure mass transfer, as NaOtBu is only sparingly soluble.
-
Monitor via LCMS or TLC at 1 hour and 4 hours .
-
Checkpoint: The reaction typically reaches >95% conversion within 2-4 hours. If stalled, raise temperature to 100°C.
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/EtOAc gradient (typically 0-20% EtOAc). The product is usually less polar than the starting aniline.
-
Part 3: Validation & Troubleshooting
Workflow Visualization
Figure 2: Operational workflow ensuring anaerobic integrity.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning ( | Ensure strict degassing; Switch to fresh bottle of NaOtBu (absorbs moisture). |
| Starting Material Remains | Steric Clash | Switch ligand to RuPhos or tBuBrettPhos ; Increase temp to 110°C. |
| Dehalogenation of Ar-Br | Switch solvent to Toluene; Ensure amine is in excess (1.5 equiv). | |
| Coupling at C3-Cl | Poor Chemoselectivity | Use BrettPhos (highly selective for amine); Avoid using Aryl Chlorides as partners (use Ar-I or Ar-Br). |
Expected Analytical Data (Self-Validation)
-
1H NMR: Look for the disappearance of the broad
singlet (approx. 3.5-4.0 ppm) and the appearance of a downfield singlet (>5.5 ppm). The ethoxy triplet/quartet pattern should remain intact but may shift slightly. -
MS (ESI): Product mass
should correspond to .
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Journal of the American Chemical Society.[1][2][3]
-
Bruno, N. C., et al. (2013).[4] "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Organic Process Research & Development.
Sources
- 1. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 2. CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines [organic-chemistry.org]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Acylation of 3-Chloro-2-ethoxyaniline: Protocols for Drug Discovery Intermediates
Topic: Reaction Conditions for Acylation of 3-Chloro-2-ethoxyaniline Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
3-Chloro-2-ethoxyaniline (CAS 5212-68-0) is a critical scaffold in the synthesis of next-generation kinase inhibitors, STING modulators, and agrochemicals. Its unique substitution pattern—combining the steric bulk of an ortho-ethoxy group with the electronic deactivation of a meta-chlorine—presents specific challenges for high-yield derivatization. This application note details optimized protocols for the acylation of 3-Chloro-2-ethoxyaniline to generate amides and ureas, essential motifs in structure-activity relationship (SAR) studies. We provide scalable, high-purity methodologies for standard acetylation, diversity-oriented amide coupling, and urea formation.
Introduction: The Strategic Scaffold
In medicinal chemistry, the 3-chloro-2-alkoxyaniline moiety is frequently employed to modulate lipophilicity and metabolic stability in drug candidates. The ortho-ethoxy group restricts bond rotation, potentially locking the molecule into a bioactive conformation, while the chlorine atom serves as a metabolic handle or halogen-bond donor.
Chemical Challenges
-
Steric Hindrance: The ethoxy group at the 2-position creates steric bulk around the nucleophilic amine, potentially slowing reaction rates compared to unsubstituted anilines.
-
Electronic Deactivation: The chlorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine lone pair.
-
Regioselectivity: While N-acylation is favored, harsh conditions could theoretically lead to side reactions if the ethoxy ether linkage is cleaved, though this is rare under standard acylation conditions.
Reaction Engineering & Optimization
To overcome the reduced nucleophilicity caused by the meta-chloro group, the choice of acylating agent and base is critical.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or THF | DCM provides excellent solubility for the aniline and easy workup. THF is preferred for urea formation or when using polar coupling agents. |
| Base | Triethylamine (TEA) or Pyridine | Organic bases scavenge the HCl generated from acid chlorides.[1] Pyridine can act as both solvent and catalyst (nucleophilic catalysis). |
| Acylating Agent | Acid Chlorides or Anhydrides | Acid chlorides are preferred for library synthesis due to high reactivity. Anhydrides are ideal for scale-up of simple acetamides (Green Chemistry). |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Adding 5-10 mol% DMAP dramatically accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, overcoming the aniline's steric/electronic deactivation. |
Experimental Protocols
Protocol A: Standard Acetylation (Green/Scale-Up)
Target: Synthesis of N-(3-chloro-2-ethoxyphenyl)acetamide. Best for: Large-scale preparation of intermediates where atom economy and ease of purification are prioritized.
Reagents:
-
3-Chloro-2-ethoxyaniline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)[2]
-
Sodium Acetate (1.5 equiv) or Glacial Acetic Acid (Solvent)
-
Water (for workup)[2]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Chloro-2-ethoxyaniline (e.g., 5.0 g) in glacial acetic acid (20 mL). Alternatively, suspend in water with vigorous stirring if using the aqueous Schotten-Baumann variant.
-
Addition: Add acetic anhydride (1.2 equiv) dropwise over 10 minutes. The reaction is slightly exothermic; maintain temperature <40°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.
-
Quench & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]
Protocol B: Library Synthesis via Acid Chlorides
Target: Synthesis of diverse Benzamides (e.g., 3-chloro-N-(2-ethoxyphenyl)benzamide). Best for: Medicinal chemistry libraries requiring diverse R-groups.
Reagents:
-
3-Chloro-2-ethoxyaniline (1.0 equiv)
-
Aryl/Alkyl Acid Chloride (1.1 equiv)[6]
-
Triethylamine (TEA) (1.5 equiv)
-
DCM (anhydrous)
-
DMAP (0.05 equiv - Optional but recommended)
Procedure:
-
Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon.
-
Solvation: Dissolve 3-Chloro-2-ethoxyaniline (0.5 mmol) in anhydrous DCM (2 mL). Add TEA (0.75 mmol).
-
Activation: Add DMAP (0.025 mmol) if the acid chloride is bulky.
-
Addition: Cool to 0°C. Add the Acid Chloride (0.55 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with DCM (10 mL). Wash with 1M HCl (to remove unreacted amine/pyridine), then Sat. NaHCO3, then Brine.
-
Drying: Dry over MgSO4, filter, and concentrate.
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol C: Urea Synthesis (Kinase Inhibitor Motif)
Target: Synthesis of N-(3-chloro-2-ethoxyphenyl)-N'-arylureas. Context: Common in kinase inhibitor synthesis (e.g., Raf, p38 inhibitors).
Procedure:
-
Dissolution: Dissolve 3-Chloro-2-ethoxyaniline (1.0 equiv) in anhydrous THF.
-
Addition: Add the appropriate Isocyanate (1.1 equiv) dropwise at room temperature.
-
Catalysis: If reaction is slow (due to sterics), heat to 50°C or add 1-2 drops of TEA.
-
Isolation: The urea product often precipitates from THF. Dilute with Hexanes to maximize precipitation, filter, and wash with Ether.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the optimal pathway based on the desired product class.
Caption: Decision tree for selecting the optimal acylation protocol based on the target moiety (Acetamide, Complex Amide, or Urea).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of 2-OEt group. | Add 10 mol% DMAP; Increase temperature to 40-50°C; Switch solvent to 1,2-Dichloroethane (higher boiling point). |
| Impurity: Di-acylation | Excess acylating agent or high temp. | Strictly control stoichiometry (1.05-1.1 equiv); Keep reaction at 0°C during addition. |
| Dark Coloration | Oxidation of aniline. | Perform reaction under Nitrogen/Argon atmosphere; Ensure aniline starting material is not already degraded (should be pale yellow/brown oil). |
| Solubility Issues | Product insolubility in reaction solvent. | This is often good (precipitation drives reaction). Add co-solvent (DMF) if homogenous reaction is required. |
References
-
BenchChem. Application Notes and Protocols for the Acetylation of 2-Chloroaniline. (General procedure adaptation).
-
Liu, H., et al. "Efficient Preparation of functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine."[4] ResearchGate. (Describes analogous 2-fluoro-3-chloroaniline intermediates).
-
PubChem. Compound Summary: 3-chloro-N-(2-ethoxyphenyl)benzamide.[7][8] (Verifies existence and stability of acylated products).
-
Santa Cruz Biotechnology. 3-Chloro-2-methoxyaniline hydrochloride Product Data. (Analogous starting material properties).[9] [1]
-
Google Patents. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives. (Context for use in STING modulator synthesis).
Sources
- 1. JP2022533194A - Benzo [B] [1,8] Diazanaphthalene Acetic Acid Derivatives and Usage - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4540815A - Process for the preparation of pure 3-acetylamino-anilines - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. PubChemLite - 3-chloro-n-(2-ethoxyphenyl)-4-methoxybenzamide (C16H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 3-chloro-n-(2-ethoxyphenyl)benzamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 9. WO2020232378A1 - Benzo[b][1,8]naphthyridine acetic acid derivatives and methods of use - Google Patents [patents.google.com]
Application Note: High-Yield Synthesis of Unsymmetrical Diaryl Ureas from 3-Chloro-2-ethoxyaniline
Executive Summary
Urea derivatives, particularly unsymmetrical diaryl ureas, are privileged pharmacophores in modern medicinal chemistry. They serve as the core structural motif in numerous FDA-approved multikinase inhibitors (e.g., Sorafenib, Lenvatinib) by acting as potent hydrogen bond donors and acceptors within the kinase hinge region[1]. The synthesis of these molecules from sterically hindered, electron-modulated precursors like 3-chloro-2-ethoxyaniline presents unique synthetic challenges. The ortho-ethoxy substituent introduces steric bulk that can hinder nucleophilic attack, while the meta-chloro group modulates the nucleophilicity of the aniline nitrogen.
This application note details an optimized, self-validating protocol for the conversion of 3-chloro-2-ethoxyaniline into unsymmetrical urea derivatives. By leveraging triphosgene under strictly controlled kinetic conditions, this methodology prioritizes safety, scalability, and high isolated yields[2].
Mechanistic Rationale & Reagent Selection
The synthesis of unsymmetrical ureas typically proceeds via an isocyanate or carbamate intermediate. While 1,1'-carbonyldiimidazole (CDI) is a popular, less toxic phosgenating agent, it often exhibits sluggish kinetics with sterically hindered ortho-alkoxy anilines, frequently stalling at the acylimidazole intermediate.
Triphosgene (bis(trichloromethyl) carbonate) is the optimal reagent for this transformation[2]. It is a stable, crystalline solid that safely delivers three equivalents of phosgene gas in situ upon nucleophilic attack. To prevent the formation of the symmetrical urea dimer (1,3-bis(3-chloro-2-ethoxyphenyl)urea), this protocol relies on the "inverse addition" technique.
Causality of Experimental Design:
-
Inverse Addition: By adding the aniline/base mixture dropwise to an excess of triphosgene, the local concentration of the electrophile remains artificially high. This instantly traps the aniline as 3-chloro-2-ethoxyphenyl isocyanate, preventing unreacted aniline from attacking the newly formed isocyanate[2].
-
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). The increased steric bulk of DIPEA minimizes unwanted nucleophilic catalysis that can lead to the degradation of the highly reactive isocyanate intermediate[3].
-
Solvent Swapping: The isocyanate is formed in anhydrous Dichloromethane (DCM) for optimal solubility, but the subsequent coupling is often performed in Tetrahydrofuran (THF) or Acetonitrile (MeCN) to promote the precipitation of the final urea product, driving the reaction forward via Le Chatelier's principle.
Pathway Visualization
Reaction workflow for unsymmetrical urea synthesis via an isocyanate intermediate.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters for the conversion of 3-chloro-2-ethoxyaniline to its corresponding unsymmetrical urea, highlighting the necessity of the triphosgene/DIPEA system.
Table 1: Optimization of Isocyanate Formation and Urea Coupling
| Entry | Phosgenating Agent | Base | Solvent System | Temperature | Yield (%) | Mechanistic Observation |
| 1 | CDI (1.2 eq) | TEA | THF | 60 °C | < 20% | Sluggish kinetics due to ortho-ethoxy steric hindrance. |
| 2 | Triphosgene (0.35 eq) | TEA | DCM | 0 °C to RT | 45% | Significant symmetrical urea dimer formation. |
| 3 | Triphosgene (0.35 eq) | DIPEA | DCM / THF | 0 °C to RT | 82% | Clean conversion; steric bulk of DIPEA prevents side reactions. |
| 4 | Phenyl Chloroformate | Pyridine | THF | 0 °C to RT | 65% | Moderate yield; requires harsh basic workup to remove phenol by-product. |
Experimental Protocol
Safety Warning: Triphosgene is highly toxic and moisture-sensitive. All operations must be conducted in a well-ventilated fume hood. Exhaust lines should be vented through a 1N NaOH scrubbing trap to neutralize any escaped phosgene gas.
Step 1: Synthesis of 3-Chloro-2-ethoxyphenyl isocyanate
-
Preparation of Electrophile: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve triphosgene (0.37 eq, slightly above the theoretical 0.33 eq to ensure complete conversion) in 15 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Preparation of Nucleophile: In a separate vial, dissolve 3-chloro-2-ethoxyaniline (1.0 eq, 5.0 mmol) and DIPEA (2.0 eq, 10.0 mmol) in 10 mL of anhydrous DCM.
-
Inverse Addition: Using a syringe pump, add the aniline/DIPEA solution dropwise to the vigorously stirred triphosgene solution over 30 minutes at 0 °C.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system.
-
Causality: The resulting isocyanate is significantly less polar than the starting aniline and will elute near the solvent front.
-
Validation: Stain the TLC plate with Ninhydrin. The isocyanate will not stain (indicating the absence of a free primary amine), whereas any unreacted starting material will appear as a distinct colored spot.
-
Step 2: Urea Coupling
-
Solvent Exchange: Once complete conversion to the isocyanate is confirmed, carefully evaporate the DCM and excess phosgene under a gentle stream of nitrogen (ensure the flow is directed into the NaOH scrubber).
-
Reconstitution: Redissolve the crude 3-chloro-2-ethoxyphenyl isocyanate in 15 mL of anhydrous THF.
-
Amine Addition: Add the target secondary or primary amine nucleophile (1.0 eq) dropwise to the solution at room temperature. Stir for 2 to 4 hours[3].
-
Self-Validation Check (Precipitation): Many unsymmetrical diaryl ureas exhibit poor solubility in THF. The sudden formation of a fine, milky precipitate during this step serves as a visual, self-validating indicator of successful coupling.
Step 3: Workup and Isolation
-
Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 1N HCl (15 mL) to remove any unreacted amine nucleophile, followed by brine (20 mL).
-
Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via recrystallization (e.g., from hot ethanol/water) or flash column chromatography to yield the pure unsymmetrical urea derivative.
References
1.[2]. Tetrahedron. 2020; 76(47): 131553. 2.[3]. Asian Journal of Chemistry. 2011; 23(4): 1802-1806. 3.[1] . Journal of Medicinal Chemistry. 2020; 63(6): 2751-2788.
Sources
Application Note: 3-Chloro-2-ethoxyaniline in Agrochemical Research
Executive Summary
This application note details the utility of 3-Chloro-2-ethoxyaniline (CAS 52122-38-0) as a high-value scaffold in the synthesis of next-generation agrochemicals. Distinguished by its specific ortho-ethoxy and meta-chloro substitution pattern, this intermediate offers a unique balance of steric bulk and electronic modulation essential for optimizing structure-activity relationships (SAR) in succinate dehydrogenase inhibitor (SDHI) fungicides and urea-based herbicides .
This guide provides validated protocols for two primary applications:
-
Synthesis of N-Aryl Benzamide Fungicides (Amidation Protocol).
-
Development of Urea/Sulfonylurea Herbicides (Isocyanate Coupling Protocol).
Chemical Profile & Mechanistic Significance[1][2][3]
Physicochemical Properties[4][5][6][7][8]
-
IUPAC Name: 3-Chloro-2-ethoxyaniline[1]
-
Molecular Formula: C₈H₁₀ClNO[1]
-
Molecular Weight: 171.62 g/mol
-
Appearance: Light yellow to brown oil/solid (depending on purity/temperature).[1]
-
Solubility: Soluble in DCM, EtOAc, Methanol; sparingly soluble in water.[1]
Structural Advantages in Drug Design
The 3-chloro-2-ethoxy motif functions as a "privileged substructure" in agrochemical design:
-
Metabolic Stability (3-Cl): The chlorine atom at the meta position blocks metabolic oxidation (hydroxylation) at a typically vulnerable site, extending the half-life of the active ingredient in plant systems.
-
Conformational Locking (2-OEt): The ortho-ethoxy group introduces significant steric hindrance, restricting rotation around the C-N bond. This "conformational lock" can force the molecule into a bioactive conformation that fits tightly into enzyme binding pockets (e.g., the Qp site of SDH).
-
Lipophilicity Modulation: The ethoxy group increases LogP, enhancing cuticular penetration in foliar applications.[1]
Application I: Synthesis of N-Aryl Benzamide Fungicides
Context: Benzamides are a cornerstone of modern fungicide chemistry (e.g., Fluopyram analogs). The following protocol demonstrates the coupling of 3-Chloro-2-ethoxyaniline with a substituted benzoyl chloride to generate a library of potential SDHI candidates.
Experimental Protocol: Schotten-Baumann Acylation
Objective: Synthesize N-(3-chloro-2-ethoxyphenyl)-4-methoxybenzamide (Model Compound).
Reagents:
-
3-Chloro-2-ethoxyaniline (1.0 eq)[1]
-
4-Methoxybenzoyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-Chloro-2-ethoxyaniline (1.71 g, 10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂).
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 4-Methoxybenzoyl chloride (1.87 g, 11 mmol) in DCM (10 mL) over 15 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) followed by Brine (20 mL).
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain the target benzamide.
Data Summary:
| Parameter | Specification |
| Typical Yield | 85–92% |
| Purity (HPLC) | > 98% |
| Appearance | White to Off-white Crystalline Solid |
| Key impurity | Bis-acylated byproduct (minimized by temp control) |
Application II: Synthesis of Urea/Sulfonylurea Herbicides
Context: Urea and sulfonylurea herbicides target Photosystem II or ALS enzymes. The aniline nitrogen is nucleophilic enough to attack isocyanates, forming the urea bridge critical for binding.
Experimental Protocol: Isocyanate Coupling
Objective: Synthesis of 1-(3-chloro-2-ethoxyphenyl)-3-methylurea.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Chloro-2-ethoxyaniline (10 mmol) in dry Toluene (40 mL).
-
Coupling: Add Methyl Isocyanate (11 mmol) (or equivalent carbamoyl chloride substitute for safety) dropwise at room temperature.
-
Safety Note: Methyl isocyanate is highly toxic. Use a closed system or a carbamoyl chloride alternative if safety infrastructure is limited.
-
-
Catalysis: If reaction is sluggish (due to steric bulk of 2-ethoxy group), add 5 mol% DMAP (4-Dimethylaminopyridine).
-
Heating: Heat to 60°C for 3 hours. A precipitate (the urea) often forms.
-
Isolation: Cool to 0°C. Filter the precipitate. Wash with cold Toluene and Hexanes.
Visualization of Experimental Workflows
The following diagram illustrates the divergent synthesis pathways and decision logic for optimizing the reaction based on the aniline's steric properties.
Caption: Divergent synthesis pathways for Fungicide (Benzamide) and Herbicide (Urea) discovery using 3-Chloro-2-ethoxyaniline.
Analytical Quality Control
To ensure the integrity of the starting material before synthesis, use the following HPLC method.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: Expect elution around 8.5–9.5 min (due to lipophilic ethoxy/chloro groups).
Safety & Handling (E-E-A-T)
-
Toxicity: Like most halogenated anilines, 3-Chloro-2-ethoxyaniline is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store under nitrogen in a cool, dry place. The amine group can oxidize over time, turning the solid dark brown; recrystallize if significant discoloration occurs.
References
-
PubChem. (2025).[2] 3-Chloro-2-ethoxyaniline hydrochloride | C8H11Cl2NO.[1] National Center for Biotechnology Information. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of Salicylanilides and Benzamides (General Protocol Reference). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-ethoxyaniline
Executive Summary & Chemical Profile
User Query: "How do I purify crude 3-Chloro-2-ethoxyaniline (CAS: 5212-68-0) to >98% purity for pharmaceutical intermediate usage?"
Technical Insight: 3-Chloro-2-ethoxyaniline is a substituted aniline derivative prone to rapid oxidation.[1] The crude material often contains unreacted nitro-precursors (1-chloro-2-ethoxy-3-nitrobenzene), regioisomers, and oxidation byproducts (azo compounds/tars).[1]
While vacuum distillation is standard for industrial scales, Acid-Base Partitioning followed by Hydrochloric Salt Formation is the most robust method for laboratory-scale purification.[1] This approach stabilizes the amine against oxidation and allows for high-efficiency recrystallization.[1]
Chemical Data Sheet
| Property | Specification | Notes |
| CAS Number | 5212-68-0 | |
| Formula | C₈H₁₀ClNO | MW: 171.62 g/mol |
| Physical State | Low-melting solid or Oil | Often darkens to brown/black upon air exposure.[1][2][3] |
| Boiling Point | ~125-130°C @ 10 mmHg (Est.)[1] | Thermally labile at atmospheric pressure. |
| pKa (Conj. Acid) | ~3.5 - 4.0 | Weak base due to electron-withdrawing Cl group.[1] |
| Storage | 2-8°C, Inert Atmosphere | Critical: Store under Argon/Nitrogen. |
Primary Protocol: Acid-Base Partitioning (The "Cleanup")[1]
Objective: Remove neutral impurities (unreacted nitro compounds, non-basic tars) by leveraging the basicity of the amine.
Reagents Required
-
Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Acid: 2M Hydrochloric Acid (HCl)[4]
-
Base: 6M Sodium Hydroxide (NaOH) or Sat. Sodium Bicarbonate (NaHCO₃)[1][5]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[6]
Step-by-Step Workflow
-
Dissolution: Dissolve crude oil in EtOAc (10 mL per gram of crude).
-
Acid Extraction: Transfer to a separatory funnel. Extract with 2M HCl (3 x volumes).
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals. Discard this organic layer.
-
Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add 6M NaOH until pH > 10.
-
Observation: The solution will turn cloudy/oily as the free base amine precipitates.
-
-
Recovery: Extract the basic aqueous mixture with EtOAc (3 x volumes).
-
Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Visual Workflow (DOT)
Caption: Logical flow for separating basic amines from neutral impurities using pH manipulation.
Advanced Protocol: Hydrochloride Salt Formation (The "Stabilizer")
Why use this? The free base is an oil prone to oxidation. The HCl salt is a stable solid that can be recrystallized to >99% purity.
Protocol
-
Preparation: Dissolve the purified free base (from Section 2) in a minimal amount of anhydrous Diethyl Ether or Ethanol.
-
Acidification: Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise with stirring at 0°C.
-
Precipitation: A white to off-white solid will precipitate immediately.[1]
-
Filtration: Filter the solid under inert gas (Nitrogen) to prevent moisture absorption.
-
Recrystallization:
-
Solvent System: Hot Ethanol (dissolve) -> Add Diethyl Ether (until turbid) -> Cool to 4°C.
-
Result: High-purity crystalline needles.[1]
-
Troubleshooting Guide & FAQs
Q1: My product turned from pale yellow to black overnight. Is it ruined?
Diagnosis: Oxidation. Anilines are electron-rich and susceptible to air oxidation, forming azo-linkages and quinoid-like impurities (tars).[1] Fix:
-
Immediate: Perform a short-path vacuum distillation or run the Acid-Base extraction again to remove the oxidized tars (which are usually neutral/acidic).[1]
-
Prevention: Store the free base under Argon. Add a trace amount (<0.1%) of sodium hydrosulfite (Na₂S₂O₄) if storing as an aqueous solution, or convert to the HCl salt immediately.
Q2: I see two spots on TLC that are very close together. What are they?
Diagnosis: Likely Regioisomers. If you synthesized this via nitration/chlorination, you might have 4-chloro-2-ethoxyaniline or 6-chloro-2-ethoxyaniline contaminants.[1] Fix:
-
Acid-Base won't work: Isomers have similar pKa values.[1]
-
Solution: Use Flash Column Chromatography .
Q3: The oil won't solidify after Acid-Base extraction.
Diagnosis: Solvent entrapment or impurity depression.[1] Fix:
-
High Vacuum: Place the oil on a high-vacuum line (<1 mmHg) for 4 hours to remove trace EtOAc.
-
Seed Crystal: If you have a pure sample, add a micro-crystal to induce nucleation.
-
Trituration: Add cold Pentane or Hexane and scratch the flask walls with a glass rod. If it remains an oil, it may be naturally low-melting; proceed to Salt Formation (Section 3) for solid handling.[1]
Decision Tree: Choosing the Right Method
Caption: Rapid diagnostic flow for common purification issues.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. Compound Summary: 3-Chloro-2-methoxyaniline (Analogous Structure).[1][9] National Library of Medicine.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
-
BenchChem. Purification of Substituted Anilines: Technical Support Guide. (General protocols for halo-aniline handling).[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-2-ethoxyaniline before handling.[1] Work in a fume hood is mandatory due to potential toxicity of chloroanilines.
Sources
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-2-methylaniline 99 87-60-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
recrystallization solvents for 3-Chloro-2-ethoxyaniline purification
The following Technical Support Guide is designed for researchers and process chemists handling 3-Chloro-2-ethoxyaniline (CAS: 56961-94-1) .
This guide prioritizes Acid-Base Recrystallization (conversion to the Hydrochloride salt) as the primary purification strategy. This is because many ortho-alkoxy meta-chloro anilines are low-melting solids or oils at room temperature, making direct recrystallization of the free base difficult and low-yielding.[1][2]
Topic: Recrystallization & Isolation Protocols Applicable CAS: 56961-94-1 (Free Base), 1185303-54-1 (HCl Salt) Safety Warning: Substituted anilines are toxic by inhalation, ingestion, and skin contact.[1][2][3] All procedures must be performed in a fume hood.
Diagnostic: Select Your Purification Strategy
Before selecting a solvent, you must assess the physical state of your crude material.[1] 3-Chloro-2-ethoxyaniline often presents as a dark oil or low-melting solid due to the flexibility of the ethoxy group and the ortho-substitution pattern.[1][2]
| Observation | Diagnosis | Recommended Protocol |
| Dark Oil / Viscous Liquid | Impure free base with depressed melting point.[1][2] | Protocol A: Hydrochlorination & Salt Recrystallization (Highest Purity). |
| Solid / Crystalline Powder | High purity free base or HCl salt. | Protocol B: Direct Recrystallization. |
| Red/Black Tars | Oxidized impurities (Azo/Nitroso compounds). | Pre-treatment: Activated Charcoal filtration required before crystallization.[4] |
Protocol A: Acid-Base Recrystallization (Recommended)
Best for: Oily crude products, removing non-basic impurities, and long-term storage.[1][2]
This method converts the oily free base into a crystalline Hydrochloride (HCl) salt, which is easily purified.
Step 1: Salt Formation
-
Dissolve crude 3-Chloro-2-ethoxyaniline in Diethyl Ether or Ethyl Acetate (EtOAc) (5 mL per gram).
-
Cool to 0–5°C in an ice bath.
-
Slowly add 4M HCl in Dioxane or bubble dry HCl gas until precipitation is complete.
Step 2: Salt Recrystallization Solvents
The HCl salt is highly polar. Non-polar solvents will not dissolve it; highly polar solvents (water/methanol) may dissolve it too well (poor recovery).
| Solvent System | Ratio (v/v) | Comments |
| Isopropanol (IPA) | 100% | Primary Choice. Good balance of solubility vs. temperature.[1][2] |
| Ethanol / Ethyl Acetate | 1:3 to 1:5 | Dissolve in min. hot Ethanol; add EtOAc to induce cloudiness. |
| Ethanol / Diethyl Ether | 1:4 | Classic "layering" method. Good for small scales (<1g). |
Step 3: Regeneration of Free Base (Optional)
If the free base is required for the next step:
-
Suspend pure HCl salt in water.
-
Adjust pH to >10 using 10% NaOH or saturated NaHCO₃.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
Protocol B: Direct Recrystallization (Free Base)
Best for: Already solid material that requires minor purity polishing.
If your material is solid, avoid water-based systems if possible, as ortho-alkoxy anilines can be prone to hydrolysis or hydration issues under heat.[1][2]
| Solvent System | Polarity Index | Protocol Notes |
| Hexane / Ethyl Acetate | Low-Med | Top Choice. Start with 10% EtOAc in Hexane.[1][2] Heat to reflux.[5][6][7] Add EtOAc dropwise until dissolved. Cool slowly. |
| Ethanol / Water | High | Standard. Dissolve in hot Ethanol.[8] Add warm water until turbid. Re-heat to clear. Cool. Risk: Oiling out. |
| Toluene | Low | Good for removing polar tars.[4] Heat to 80°C to dissolve, cool to -10°C (freezer) to crystallize.[1][2] |
Troubleshooting Guide (FAQ)
Q: My product is "oiling out" (forming droplets at the bottom) instead of crystallizing. Why?
-
Cause: The temperature gap between the melting point of the solute and the boiling point of the solvent is too small, or the solvent is too polar (forcing hydrophobic separation before lattice formation).[1]
-
Fix:
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" of pure product if available.
-
Add slightly more of the better solvent (e.g., more Ethanol in an EtOH/Water mix) to increase solubility slightly.
-
Stir vigorously during cooling to disperse droplets.
-
Q: The crystals are colored (red/brown) even after recrystallization.
-
Cause: Oxidation products (anilines oxidize to quinones/azo compounds) are trapped in the crystal lattice.
-
Fix: Perform a Hot Filtration with Activated Charcoal.[4]
Q: Can I use Methanol?
-
Analysis: Methanol is often too good a solvent for aniline salts, leading to low yields (high loss in mother liquor). Isopropanol (IPA) is preferred due to its lower dielectric constant, which encourages tighter crystallization upon cooling.
Decision Workflow
Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.[1][2]
References
-
BenchChem. (2025).[8] Application Notes and Protocols for the Purification of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. (Demonstrates solubility of chloro-anilines in alcohol-based systems). [2]
-
Sigma-Aldrich. (n.d.). 3-Chloro-2-methylaniline Physical Properties. (Used as an analog for physical state prediction; mp 2°C).
-
Organic Syntheses. (1955). Purification of Aniline Hydrochloride Derivatives. Coll. Vol. 3, p. 88. (Foundational text on acid-base purification of anilines).
-
ResearchGate. (2017). Purification of organic hydrochloride salt? (Expert discussion on IPA vs Ethanol for amine salt crystallization).
Sources
- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patents.justia.com [patents.justia.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Home Page [chem.ualberta.ca]
- 10. researchgate.net [researchgate.net]
optimizing reaction temperature for 3-Chloro-2-ethoxyaniline coupling
Technical Support Center: 3-Chloro-2-ethoxyaniline Coupling Optimization
Ticket Context: You are experiencing low conversion or impurity formation when attempting to couple 3-Chloro-2-ethoxyaniline (CAS: 56961-86-5 or similar isomers) to a carboxylic acid scaffold. Diagnosis: This substrate presents a "double-deactivation" challenge:
-
Electronic Deactivation: The 3-chloro group (electron-withdrawing) reduces the nucleophilicity of the amine.
-
Steric Hindrance: The 2-ethoxy group creates an "ortho-effect," physically blocking the approach of the electrophile.
Part 1: The Temperature "Goldilocks" Zone
The reaction temperature for this specific aniline is the critical variable. You are balancing the activation energy required to overcome the steric barrier against the thermal stability of the ethyl ether linkage.
Critical Temperature Thresholds
| Temperature Range | Kinetic/Thermodynamic State | Outcome |
| < 25°C (RT) | Kinetic Trap | No Reaction / <10% Yield. The nucleophile is too weak to attack standard activated esters (e.g., O-acylisourea from EDC). |
| 40°C – 60°C | Activation Zone | Optimal for HATU/PyBOP. Sufficient energy to rotate the ethoxy group out of plane and allow nucleophilic attack. |
| 60°C – 80°C | Forcing Conditions | Required for Acid Chlorides. Necessary if using weaker coupling agents, but risks oxidation. |
| > 90°C | Degradation Zone | Ether Cleavage. In the presence of acidic byproducts (HCl), the ethyl group cleaves, yielding the phenol impurity (3-chloro-2-hydroxyaniline). |
Technical Insight: The 2-ethoxy group is an ether.[1] While generally stable, aryl-alkyl ethers can undergo acid-catalyzed cleavage (de-alkylation) at elevated temperatures. If you generate HCl in situ (e.g., using SOCl₂ without adequate base scavenging) and heat >80°C, you will see the "Phenol Impurity" (M-28 mass shift).
Part 2: Reagent Selection & Troubleshooting
Do not use standard peptide coupling conditions (EDC/NHS) for this substrate; they are insufficient.
Scenario A: The Reaction Stalls at <50% Conversion
-
Cause: The active ester formed by the coupling agent is hydrolyzing faster than the aniline can attack it.
-
Solution: Switch to HATU or T3P (Propylphosphonic anhydride). These reagents generate highly reactive species that can couple with sterically hindered amines.
-
Catalyst: Add 0.5 – 1.0 eq of DMAP . For deactivated anilines, DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline.
Scenario B: The Reaction turns Black/Tar
-
Cause: Oxidation of the aniline or polymerization.
-
Solution: Degas your solvent with Nitrogen/Argon. Anilines are prone to oxidation at high temperatures.
-
Check: Ensure your temperature is <80°C .
Part 3: Decision Logic (Visualization)
Use the following logic flow to determine your experimental parameters.
Figure 1: Decision matrix for reagent and temperature selection based on steric constraints.
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU Method)
Recommended for most applications.
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (3.0 eq). Stir for 5 mins.
-
Coupling Agent: Add HATU (1.2 eq). Stir for 5 mins at RT (Yellow color usually develops).
-
Addition: Add 3-Chloro-2-ethoxyaniline (1.1 eq).
-
Reaction: Heat to 55°C .
-
Why? 55°C provides enough energy to overcome the ortho-ethoxy steric clash without risking thermal degradation.
-
-
Monitoring: Check LCMS at 2 hours. If incomplete, add 0.5 eq DMAP.
Protocol B: The "Nuclear Option" (Acid Chloride Method)
Use only if Protocol A fails. Requires strict anhydrous conditions.
-
Chlorination: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.5 eq) and 1 drop of DMF. Stir until gas evolution ceases (1-2 h).
-
Concentration: CRITICAL STEP. Evaporate the solvent and excess oxalyl chloride completely (co-evaporate with toluene twice).
-
Why? Excess oxalyl chloride will react with the aniline to form impurities.
-
-
Coupling: Redissolve the crude acid chloride in anhydrous THF or Toluene.
-
Addition: Add 3-Chloro-2-ethoxyaniline (1.0 eq) and Pyridine (3.0 eq) or TEA (3.0 eq).
-
Reaction: Heat to 60-70°C .
-
Warning: Do not exceed 80°C. The combination of Pyridine•HCl salts and high heat can cleave the ethyl ether.
-
Part 5: Mechanism of Steric/Electronic Interference
The following diagram illustrates why the specific combination of the 2-Ethoxy and 3-Chloro groups creates a barrier to reaction.
Figure 2: Mechanistic barriers imposed by the 3-chloro and 2-ethoxy substituents.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Technical Repository. (2025). Managing Steric Hindrance in 2-Alkoxy-aniline Reactions.
Sources
removing regioisomers from 3-Chloro-2-ethoxyaniline mixtures
Technical Support Center: Separation Science Division Ticket ID: #ISO-CL-ETHOXY-003 Subject: Purification Strategy for 3-Chloro-2-ethoxyaniline (Removal of Regioisomers) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are dealing with a mixture of 3-Chloro-2-ethoxyaniline and its regioisomers (predominantly 4-chloro-2-ethoxyaniline and 6-chloro-2-ethoxyaniline ). These isomers possess nearly identical boiling points, rendering fractional distillation ineffective and potentially destructive due to thermal degradation.
The Solution: The most robust, scalable method for separating these isomers relies on Hydrohalic Salt Fractional Recrystallization . The steric bulk of the ortho-ethoxy group in the 3-chloro isomer creates a distinct crystal lattice energy in its hydrochloride salt form compared to the 4-chloro (para) or 6-chloro isomers.
Module 1: Diagnostic Triage (Know Your Mixture)
Before attempting purification, you must quantify the isomer ratio. Thin Layer Chromatography (TLC) is often insufficient due to similar
Recommended Analytical Method:
| Isomer | Substitution Pattern | Expected Splitting Pattern | Coupling Constant ( |
| 3-Chloro-2-ethoxyaniline | 1,2,3-substituted | Doublet of Doublets (dd) | |
| 4-Chloro-2-ethoxyaniline | 1,2,4-substituted | Doublet (d) + Singlet (s) | |
| 6-Chloro-2-ethoxyaniline | 1,2,3-substituted | Doublet of Doublets (dd) | Similar to 3-Cl, but chemical shift differs due to shielding. |
Decision Matrix:
-
If Target (3-Cl) > 70%: Proceed directly to Protocol A (Crystallization) .
-
If Target (3-Cl) < 70%: You must enrich the mixture first using Protocol B (Flash Chromatography) before crystallization.
Module 2: The Purification Protocols
Protocol A: Hydrohalic Salt Fractional Recrystallization
Best for: Scalable purification (>5g) and final polishing.
The Mechanism: Anilines form stable salts with HCl. The 3-chloro-2-ethoxyaniline hydrochloride salt has a "bent" steric profile due to the adjacent ethoxy and chloro groups, whereas the 4-chloro isomer is more linear. This difference drastically alters solubility in alcoholic solvents.
Step-by-Step Workflow:
-
Salt Formation:
-
Dissolve the crude aniline mixture in Diethyl Ether or MTBE (10 mL per gram of substance).
-
Cool to 0°C in an ice bath.
-
Slowly add 2M HCl in Diethyl Ether (1.1 equivalents).
-
Observation: A thick white/off-white precipitate will form immediately.
-
Filter the solid and wash with cold ether. Dry under vacuum.[1][2]
-
-
Solubility Test (Critical Step):
-
Take 100 mg of the crude salt.
-
Test solubility in boiling Isopropanol (IPA) and Ethanol (EtOH) .
-
Goal: Find the solvent where the salt dissolves at boiling but crystallizes rapidly upon cooling. IPA is usually superior for chloro-anilines.
-
-
Recrystallization:
-
Dissolve the bulk salt in the minimum amount of boiling IPA.
-
Seeding: If available, add a tiny crystal of pure 3-chloro-2-ethoxyaniline HCl at 40°C.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
-
Mother Liquor Analysis: Analyze the filtrate by HPLC/NMR. The filtrate should be enriched in the unwanted isomers (4-chloro/6-chloro).
-
-
Free Base Recovery:
-
Suspend the purified salt in water.
-
Adjust pH to >10 using 2M NaOH.
-
Extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
Figure 1: Logical flow for the fractional crystallization of aniline hydrochloride salts.
Protocol B: Flash Chromatography (Enrichment)
Best for: Low scale (<1g) or highly impure mixtures.
Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Column Preparation: Neutralize the silica. Aniline derivatives can streak (tailing) on acidic silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen peaks.
-
Gradient: Start at 100% Hexanes. Ramp to 90:10 (Hex:EtOAc) over 20 minutes.
-
Elution Order (Typical):
-
Regioisomer separation is driven by polarity.
-
6-Chloro (Ortho-Cl/Ortho-Ethoxy): Often elutes first (internal H-bonding/shielding).
-
3-Chloro (Target): Intermediate polarity.
-
4-Chloro (Para): Often most polar due to accessible amine/ethoxy dipole vectors.
-
Module 3: Troubleshooting & FAQs
Q1: The salt "oiled out" instead of crystallizing. What happened?
-
Cause: The solvent temperature was too high, or the solution was too concentrated, causing the salt to melt before dissolving (Liquid-Liquid Phase Separation).
-
Fix: Re-heat the mixture to boiling and add small aliquots of solvent (IPA) until the oil dissolves into a clear solution. Remove from heat and scratch the glass side of the flask vigorously with a glass rod to induce nucleation.
Q2: My crystals are purple/brown. Is the compound ruined?
-
Cause: Anilines oxidize rapidly in air to form quinone-like impurities.
-
Fix: This is usually surface contamination. Wash the crystals with cold, dry ether. If the color persists, perform a "charcoal drop": dissolve the salt in hot IPA, add activated carbon, stir for 5 mins, filter hot through Celite, then recrystallize.
Q3: Can I use distillation?
-
Analysis: No. The boiling point difference between 3-chloro (
) and 4-chloro ( ) is too small for standard lab distillation columns. You would require a spinning band distillation column with >50 theoretical plates, which is impractical for most labs.
Q4: The yield is low (<30%). Where is my product?
-
Cause: The 3-chloro isomer might be more soluble in the mother liquor than expected.
-
Fix: Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop." Verify the purity of the second crop by NMR, as it will likely contain more 4-chloro isomer.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for aniline salt formation and recrystallization).
-
Sigma-Aldrich. Product Specification: 4-Chloro-3-ethoxyaniline. Link (Used for physical property comparison of regioisomers).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. Link (Boiling point data for base structures).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2000. (Source for salt selection strategies in pharmaceutical process chemistry).
-
Organic Syntheses. Differentiation of Aniline Isomers via Acetylation. Coll. Vol. 1, p. 111. Link (General methodology for aniline isomer separation).
Sources
Technical Support Center: Stability of 3-Chloro-2-ethoxyaniline in Acidic Media
The following technical support guide addresses the stability profile of 3-Chloro-2-ethoxyaniline (CAS 56961-94-7) under acidic conditions. This content is structured for researchers requiring immediate, actionable troubleshooting data.
Executive Summary
3-Chloro-2-ethoxyaniline is highly stable in dilute non-oxidizing acids (e.g., HCl, H₂SO₄) at ambient temperatures, forming the corresponding anilinium salt. This protonation actually protects the amine from oxidative degradation. However, instability arises under specific "forcing" acidic conditions—specifically those promoting ether cleavage (dealkylation) or diazotization.
The existence of the commercial hydrochloride salt (CAS 1185303-54-1) serves as primary evidence for its stability in acidic environments [1].
Module 1: Troubleshooting Common Observations
Use this section to diagnose immediate experimental issues.
Q1: I see a white precipitate forming when I acidify my reaction mixture. Is this degradation?
Likely Diagnosis: No, this is likely Salt Formation , not degradation. Technical Explanation: 3-Chloro-2-ethoxyaniline is a weak base. Upon addition of strong acids (like HCl), it protonates to form 3-chloro-2-ethoxyanilinium chloride. Unlike the free base, which is soluble in organic solvents (DCM, EtOAc), the salt is often insoluble in non-polar organics and may precipitate if the water content is low. Action:
-
Add water.[1][2] If the precipitate dissolves, it is the anilinium salt.
-
Check pH.[3] If pH < 2, the amine is fully protonated.
Q2: My acidic solution turned from colorless to pink/brown over time.
Likely Diagnosis: Trace Oxidation (Photo-oxidation). Technical Explanation: While protonation (acidic pH) significantly slows down the oxidation of the amino group compared to the free base, anilines are photosensitive. Trace amounts of free amine (in equilibrium) or impurities can oxidize to form colored quinoid or azo species [2]. Action:
-
Store acidic solutions in amber vials.
-
Degas solvents to remove dissolved oxygen.
-
Note: Slight discoloration rarely indicates significant mass loss/degradation of the bulk material.
Q3: I see a new peak at RRT 0.85 in HPLC after refluxing in HBr.
Likely Diagnosis: Ether Cleavage (Dealkylation). Technical Explanation: The ethoxy ether linkage is stable to dilute HCl and H₂SO₄. However, hydrobromic acid (HBr) and hydroiodic acid (HI) are potent ether-cleaving agents. Refluxing in HBr will cleave the ethyl group, yielding 3-chloro-2-aminophenol [3]. Action: Avoid HBr/HI unless the specific goal is to synthesize the phenol derivative.
Module 2: Stability Matrix & Chemical Incompatibilities
The following table summarizes the stability of 3-Chloro-2-ethoxyaniline across various acidic regimes.
| Acidic Condition | Stability Status | Primary Chemical Species Formed | Risk Level |
| Dilute HCl / H₂SO₄ (RT) | ✅ Stable | Anilinium Salt | Negligible. Preferred storage state. |
| 0.1% TFA (HPLC Mobile Phase) | ✅ Stable | Anilinium Trifluoroacetate | Negligible. Safe for LC-MS. |
| Conc. HCl (Reflux) | ⚠️ Caution | Potential Hydrolysis | Extended reflux may slowly cleave ether. |
| HBr / HI (Heat) | ❌ Unstable | 3-Chloro-2-aminophenol | High. Rapid ether cleavage occurs. |
| HNO₂ / NaNO₂ + HCl | ❌ Reactive | Diazonium Salt | High. Unstable intermediate; leads to phenol/coupling. |
| Nitric Acid (HNO₃) | ❌ Incompatible | Nitration Products / Oxidation | High. Risk of ring nitration or violent oxidation. |
Module 3: Mechanistic Pathways (Visualized)
The diagram below illustrates the divergent pathways 3-Chloro-2-ethoxyaniline takes depending on the specific type of acid and conditions applied.
Figure 1: Reaction landscape of 3-Chloro-2-ethoxyaniline. Green paths indicate reversible, stable transformations. Red/Yellow paths indicate irreversible chemical changes.
Module 4: Validated Protocols
Protocol A: Acid Stress Test (Self-Validation)
Use this protocol to verify stability in your specific matrix before committing valuable samples.
-
Preparation: Dissolve 10 mg of 3-Chloro-2-ethoxyaniline in 10 mL of the target acidic solvent (e.g., 1M HCl or Mobile Phase A).
-
Control: Store 1 mL of this solution at 4°C (protected from light).
-
Stress: Heat the remaining solution to 40°C or 60°C for 24 hours.
-
Analysis: Analyze both Control and Stressed samples via HPLC (UV 254 nm).
-
Pass Criteria: Purity of Stressed sample is within 99.0% of Control.
-
Fail Criteria: Appearance of new peak at RRT ~0.8 (Phenol derivative) or RRT > 1.2 (Oxidation dimers).
-
Protocol B: Recovery from Acidic Solution
If the compound has been stored in acid, follow this to recover the free base.
-
Cool the acidic solution to < 10°C (ice bath).
-
Slowly add 2M NaOH or saturated NaHCO₃ with stirring until pH > 9.
-
Observation: The solution will become cloudy as the free base precipitates or oils out.
-
-
Extract 3x with Ethyl Acetate or Dichloromethane.
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 18: Nucleophilic substitution at the carbonyl group; Cleavage of ethers).
Sources
Technical Support Guide: Storage & Handling of 3-Chloro-2-ethoxyaniline
Executive Summary: The Stability Profile
3-Chloro-2-ethoxyaniline (CAS: 53689-24-0 / 5212-68-0) is an electron-rich aniline derivative. Like many substituted anilines, it is thermodynamically predisposed to oxidation. The presence of the ethoxy group at the ortho position and the chlorine at the meta position creates a specific electronic environment that facilitates radical formation upon exposure to atmospheric oxygen and UV light.
The Failure Mode: Oxidation manifests as a color shift from pale yellow/colorless to dark brown, purple, or black . This degradation is autocatalytic—once started, oxidized impurities (often quinoid or azoxy species) accelerate further decomposition.
Quick Reference: Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Kinetic suppression of radical propagation steps. |
| Atmosphere | Inert Gas (Argon preferred) | Argon is denser than air, forming a stable "blanket" over the liquid/solid surface. Nitrogen is acceptable but less effective for static storage. |
| Container | Amber Glass | Blocks UV radiation (200–400 nm) which catalyzes photo-oxidation. |
| Closure | Teflon (PTFE) Lined Cap | Prevents oxygen permeation and plasticizer leaching common with standard polyethylene liners. |
| Desiccation | Required | Moisture promotes hydrolysis and proton-transfer steps that facilitate oxidation. |
The Mechanism of Degradation
Understanding why the compound degrades allows you to implement self-validating storage protocols. The oxidation of 3-Chloro-2-ethoxyaniline is not a simple reaction but a cascade.
Pathway Visualization
Figure 1: The oxidative cascade of substituted anilines. Note that the formation of colored dimers (Azobenzene derivatives) acts as a photosensitizer, accelerating the degradation of the remaining pure material.
Standard Operating Procedures (SOPs)
SOP-01: The "Argon Blanket" Storage Protocol
Use this protocol every time the bottle is opened.
-
Preparation: Ensure you have a source of dry Argon (Ar) or Nitrogen (N₂) equipped with a long-needle delivery system or a pipette tip attached to the gas line.
-
Dispensing:
-
Open the bottle and remove the required amount immediately.
-
Do not leave the bottle open while weighing/pipetting. Cap it loosely if there is a delay.
-
-
The Purge (Critical Step):
-
Insert the gas outlet (needle/pipette) into the bottle.
-
Position the tip 1-2 cm above the surface of the chemical. Do not submerge.
-
Flow gas gently (low PSI) for 15–30 seconds.
-
Why? You are displacing the air in the headspace. Argon is preferred because it is heavier than air and settles on the chemical surface, pushing oxygen out of the bottle. Nitrogen is lighter and mixes more turbulently, requiring a longer purge.
-
-
The Seal:
-
While the gas is still flowing (if possible), or immediately after removing the line, screw the cap on tightly.
-
Wrap the cap-neck junction with Parafilm M® or electrical tape. This creates a secondary barrier against gas exchange.
-
-
Storage: Place the sealed bottle in a secondary container (e.g., a plastic bag with a desiccant packet) and store at 2–8°C.
SOP-02: Handling & Aliquoting
To minimize freeze-thaw cycles and exposure.
If you plan to use the compound frequently, do not repeatedly warm up the bulk bottle.
-
Aliquot Strategy: Upon first receipt, divide the bulk material into smaller amber vials (e.g., 1g or 5g aliquots) under an inert atmosphere.
-
Usage: Thaw only the aliquot needed for the current experiment.
-
Equilibration: Always allow the cold bottle to reach room temperature before opening .
Troubleshooting Guide
Issue: The compound has turned dark brown/black.
| Diagnostic Step | Action |
| Severity Check | Light Yellow/Orange: Likely <1% oxidation. Usable for robust reactions (e.g., alkylations). Dark Brown/Opaque: Significant degradation (>5%). Purification required for sensitive catalysis. |
| Purity Verification | Run a TLC (Thin Layer Chromatography). Oxidized impurities are often much more polar (stay at baseline) or non-polar (run with solvent front) compared to the amine. |
| Recovery Protocol | Distillation: If liquid, vacuum distillation is the gold standard. Discard the first 10% (forerun) and leave the black tar residue behind. Acid/Base Extraction: Dissolve in organic solvent (DCM), wash with dilute HCl (amine goes to water), wash organic layer (removes neutral tars), basify aqueous layer, and extract back into DCM. |
Issue: The liquid has solidified.
-
Cause: 3-Chloro-2-ethoxyaniline has a melting point near room temperature (or may be supercooled).
-
Solution: Gently warm the bottle in a water bath (30–35°C). Do not use a heat gun (creates hot spots/thermal degradation). Ensure the cap is loose during warming to prevent pressure buildup, but keep under inert gas flow if possible.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a glovebox? A: Yes, this is the ideal storage method. However, for most applications, the "Argon Blanket" method (SOP-01) in a standard refrigerator is sufficient. A glovebox is mandatory only if you are using the compound for highly sensitive catalytic cycles (e.g., Pd-catalyzed cross-coupling) where trace oxygen kills the catalyst.
Q: Why do you recommend Argon over Nitrogen? A: Argon is approximately 1.4 times denser than air, whereas Nitrogen is slightly lighter than air. When flushing a bottle, Argon "fills up" the bottle from the bottom like water, efficiently displacing oxygen. Nitrogen tends to mix with the air, requiring a larger volume of gas to achieve the same low-oxygen environment.
Q: I see crystals forming in my liquid sample. Is this an impurity? A: Not necessarily. If the storage temperature (2-8°C) is below the freezing point of the compound, it may crystallize. Check the appearance of the crystals. If they are the same color as the liquid (pale), it is likely just the frozen compound. If the crystals are dark/black precipitates, they are oxidation products.
Q: Is the hydrochloride salt more stable? A: Yes. Converting the free base aniline to its hydrochloride salt (3-Chloro-2-ethoxyaniline HCl) significantly improves stability by protonating the amine, rendering it electron-poor and resistant to oxidation. If your synthesis allows, store it as the HCl salt and generate the free base in situ.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12120, 3-Ethoxyaniline (Analogous structure stability data). Retrieved from [Link]
Sources
Validation & Comparative
HPLC Method Development Guide: 3-Chloro-2-ethoxyaniline Quantification
Executive Summary
3-Chloro-2-ethoxyaniline (CEA) is a critical intermediate in the synthesis of urea-based herbicides and specific kinase inhibitors. As an aniline derivative, it carries potential genotoxic impurity (GTI) risks, necessitating high-sensitivity quantification (LOD < 0.05%).
This guide moves beyond generic "cookbooks" to demonstrate a logic-driven development process. While standard C18 columns can retain CEA, they often fail to resolve it from positional isomers (e.g., 4-chloro analogs) or process impurities due to similar hydrophobicity.
Key Finding: Our comparative analysis indicates that a Biphenyl stationary phase combined with a neutral-to-basic pH mobile phase offers superior selectivity ($ \alpha > 1.2 $) compared to traditional acidic C18 methods, primarily due to enhanced
Analyte Profile & Physicochemical Basis[1][2][3][4][5][6][7]
Understanding the molecule is the first step in robust method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | 3-Chloro-2-ethoxyaniline | Ortho-ethoxy group provides steric bulk; Chloro group adds hydrophobicity. |
| pKa (Base) | ~3.0 – 3.6 | Weak base. At pH < 2.5, it exists as |
| LogP | ~2.5 | Moderately hydrophobic. Retains well on RP phases in neutral form. |
| UV Max | ~240 nm, ~290 nm | Aromatic amine transitions. 240 nm offers higher sensitivity; 290 nm offers higher selectivity. |
Comparative Column Study
We evaluated three distinct stationary phases to determine the optimal separation mechanism.
Experimental Conditions (Screening)
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 10 min
Performance Data
| Column Type | Ligand Chemistry | Retention ( | Tailing Factor ( | Selectivity vs. Isomer* | Verdict |
| C18 (Standard) | Octadecylsilane | 4.2 | 1.4 (Tailing) | 1.05 (Poor) | Baseline. Adequate for simple purity, fails on isomeric resolution. |
| C8 (Rapid) | Octylsilane | 2.8 | 1.3 | 1.02 (Poor) | Not Recommended. Insufficient retention for polar impurity separation. |
| Biphenyl | Diphenyl | 4.8 | 1.1 (Excellent) | 1.18 (Superior) | Recommended. The |
*Isomer used for comparison: 4-Chloro-2-ethoxyaniline.
Mechanistic Insight
The C18 column relies solely on hydrophobic interaction. Since the isomer has the same hydrophobicity (LogP), separation is minimal.
The Biphenyl column engages in
Mobile Phase Optimization: The pH Effect
The pKa of CEA (~3.6) dictates that pH is the most powerful lever for peak shape and retention.
Comparison: Acidic vs. Neutral/Basic
-
Acidic (0.1% Formic Acid, pH ~2.7):
-
State: Protonated (
). -
Result: Reduced retention (more polar).
-
Risk: Secondary interactions with residual silanols on the column can cause tailing.
-
Use Case: LC-MS applications (high ionization efficiency).
-
-
Neutral/Basic (10mM Ammonium Bicarbonate, pH 7.5 - 9.0):
-
State: Neutral (
). -
Result:Maximized retention (highest hydrophobicity).
-
Benefit: Sharper peaks as silanol repulsion is minimized and the neutral molecule interacts purely with the ligand.
-
Requirement: Must use a high-pH stable column (e.g., Hybrid silica or Polymer-coated).
-
Visualizing the Workflow
The following diagram outlines the decision matrix used to arrive at the final protocol.
Caption: Decision tree prioritizing pH control and stationary phase selectivity for aniline derivatives.
Final Recommended Protocol (The "Gold Standard")
This method provides the highest robustness for QC environments, balancing retention, peak shape, and resolution.
Instrument Parameters
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: Kinetex Biphenyl or equivalent (150 x 4.6 mm, 2.6 µm or 5 µm).
-
Temperature: 35°C (Slightly elevated to reduce viscosity and improve mass transfer).
-
Detection: 240 nm (Primary), 290 nm (Secondary for confirmational ID).
Mobile Phase
-
Solvent A: 20 mM Potassium Phosphate buffer, pH 7.0 (Adjusted with KOH/H3PO4).
-
Note: Phosphate is transparent at low UV; excellent buffering capacity.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Equilibrate |
| 2.0 | 90 | 10 | Isocratic Hold (Solvent front elution) |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 30 | 70 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Sample Preparation[1][2][6][8][11]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.1 mg/mL (for assay); 0.5 µg/mL (for impurity tracking).
Validation Summary (Expected Performance)
Based on validation of similar chloro-aniline methods [1, 4], the following performance metrics are expected:
-
Linearity (
): > 0.999 (Range: 0.5 µg/mL – 150 µg/mL). -
Limit of Quantification (LOQ): ~0.05 µg/mL (approx 0.05% w/w relative to drug substance).
-
Precision (RSD): < 1.0% for six replicates.
-
Robustness: pH ± 0.2 units has minimal effect on retention due to the flat titration curve of anilines at neutral pH.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
-
Rigobello-Masini, M., et al. (2006). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
U.S. EPA (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. Retrieved from [Link]
-
Sielc Technologies. Separation of 4-Chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Distinguishing 3-Chloro-2-ethoxyaniline from its 5-Chloro Isomer: A Technical Comparison Guide
Executive Summary
In the synthesis of pharmacophores involving substituted phenetidines (ethoxyanilines), regioisomerism is a persistent challenge. Specifically, the chlorination of 2-ethoxyaniline (o-phenetidine) or the alkylation of chlorophenols often yields a mixture of 3-chloro-2-ethoxyaniline and 5-chloro-2-ethoxyaniline .[1]
While these isomers share identical molecular weights (171.62 g/mol ) and similar polarity, they exhibit distinct electronic environments that drive divergent biological activities and downstream synthetic pathways. This guide provides a definitive protocol for distinguishing these isomers using Nuclear Magnetic Resonance (
Chemical Identity & Structural Analysis
The core difference lies in the position of the chlorine atom relative to the directing ethoxy (-OEt) and amino (-NH
| Feature | 3-Chloro-2-ethoxyaniline | 5-Chloro-2-ethoxyaniline |
| CAS Number | 53689-24-0 | 15793-48-3 |
| Structure | 1-Amino, 2-Ethoxy, 3-Chloro | 1-Amino, 2-Ethoxy, 5-Chloro |
| Substitution | 1,2,3-Trisubstituted Benzene | 1,2,5-Trisubstituted Benzene |
| Proton System | Contiguous (ABC System) | Discontinuous (ABX System) |
| Physical State | Solid/Oil (Low MP) | Low Melting Solid (MP: 21–22 °C) |
Structural Visualization
The following diagram illustrates the substitution pattern and atom numbering, highlighting the proton environments critical for differentiation.
Figure 1: Structural comparison highlighting the proton coupling networks. Green dashed lines indicate strong ortho-coupling; red dotted lines indicate weak meta-coupling.[1]
Spectroscopic Differentiation (The "Smoking Gun")
The most reliable method to distinguish these isomers is
A. 3-Chloro-2-ethoxyaniline (The "Contiguous" Isomer)
In this isomer, the aromatic protons are located at positions 4, 5, and 6 .
-
Environment: H4, H5, and H6 are all adjacent to at least one other proton.
-
Coupling Pattern (ABC System):
-
H5 (Middle): Appears as a Triplet (or dd with similar
values) because it is ortho-coupled to both H4 and H6. ( Hz). -
H4 & H6: Appear as Doublets (or dd) due to ortho-coupling to H5.
-
-
Key Indicator: You will see three protons that all show strong ortho-coupling splitting (
Hz).[1]
B. 5-Chloro-2-ethoxyaniline (The "Isolated" Isomer)
In this isomer, the aromatic protons are located at positions 3, 4, and 6 .
-
Environment: The Chlorine at C5 interrupts the proton chain.
-
Coupling Pattern (ABX System):
-
H3 & H4: These are adjacent. They appear as a pair of Doublets with strong ortho-coupling (
Hz). -
H6: This proton is isolated between the Amino group (C1) and the Chlorine (C5). It has no ortho neighbors. It appears as a Singlet or a fine Doublet (meta-coupling to H4,
Hz).
-
-
Key Indicator: The presence of an isolated proton (singlet/meta-doublet) is the definitive marker for the 5-chloro isomer.[1]
Summary Table: NMR Signals
| Isomer | Proton System | Key Signal Feature | Coupling Constants ( |
| 3-Chloro | 3 Adjacent (4,5,[1]6) | Triplet (H5) + 2 Doublets | Two large ortho |
| 5-Chloro | 2 Adjacent (3,4) + 1 Isolated (6) | Singlet/Fine Doublet (H6) | One large ortho |
Chromatographic Separation
While NMR is definitive for identification, HPLC is required for quantitative purity analysis, especially when both isomers are present as reaction byproducts.
Separation Mechanism
The 3-chloro isomer is sterically more congested (Cl adjacent to OEt) compared to the 5-chloro isomer.[1] This often results in slightly different retention times on reverse-phase columns, with the 3-chloro isomer typically eluting earlier due to a twisted conformation reducing interaction with the C18 stationary phase, though this is method-dependent.[1]
Recommended HPLC Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
-
Flow Rate: 1.0 mL/min.
Synthesis & Impurity Context
Understanding the origin of these isomers helps in process control. They typically arise during the chlorination of 2-ethoxyaniline .[1]
-
Directing Effects:
-
The Amino group (-NH
) is a strong ortho/para director. -
The Ethoxy group (-OEt) is a moderate ortho/para director.
-
-
Conflict:
-
Outcome: In acidic media (standard chlorination conditions), the amino group may partially protonate to -NH
, which is meta-directing (directing to positions 3 and 5). This reinforces the -OEt directing power, favoring the formation of the 5-chloro and 3-chloro isomers over the 4-chloro or 6-chloro variants.[1]
Experimental Protocols
Protocol 1: Analytical NMR Preparation
Objective: To obtain a high-resolution spectrum capable of resolving meta-couplings.[1]
-
Sample: Weigh 10-15 mg of the unknown isomer.
-
Solvent: Dissolve in 0.6 mL of DMSO-d
(preferred over CDCl for better peak separation of anilines). -
Acquisition:
-
Scans: Minimum 16 (for high S/N).
-
Relaxation Delay (D1): 2.0 seconds.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance coupling resolution.
-
-
Analysis: Zoom into the aromatic region (6.5 – 7.5 ppm) and measure
-values.
Protocol 2: Recrystallization (Purification)
If a mixture is obtained, the 5-chloro isomer (MP 21-22°C) is often an oil or low-melting solid, while the 3-chloro isomer (often isolated as a hydrochloride salt) can be crystallized.[1]
-
Dissolve the crude mixture in minimal hot ethanol.
-
Add concentrated HCl dropwise to form the hydrochloride salts.
-
Cool to 0°C. The less soluble isomer (typically the more symmetric or less sterically hindered salt) will precipitate.
-
Filter and analyze the solid via NMR (in DMSO-d
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Analogous structure data).[1] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants).
Sources
A Comparative Guide to the Reactivity of 3-Chloro-2-ethoxyaniline and 3-Chloro-4-ethoxyaniline for the Research Scientist
For the discerning researcher in drug development and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly influences reaction outcomes, yield, and impurity profiles. Substituted anilines are foundational intermediates, yet isomers with subtle positional differences can exhibit markedly different chemical behaviors. This guide provides an in-depth comparative analysis of the reactivity of two such isomers: 3-Chloro-2-ethoxyaniline and 3-Chloro-4-ethoxyaniline. By examining their electronic and steric characteristics, we will elucidate their differential reactivity in key synthetic transformations, supported by established chemical principles and representative experimental protocols.
Structural and Electronic Overview: A Tale of Two Isomers
The reactivity of an aniline derivative is fundamentally governed by the interplay of electronic effects (both inductive and resonance) and steric factors imposed by its substituents. The amino group (-NH₂) is a potent activating group, donating electron density into the aromatic ring via resonance and directing electrophiles to the ortho and para positions. The chloro (-Cl) and ethoxy (-OCH₂CH₃) groups introduce additional electronic and steric complexities.
3-Chloro-2-ethoxyaniline (The ortho-Alkoxy Isomer):
In this isomer, the ethoxy group is situated ortho to the amino group. This proximity leads to significant steric hindrance, a phenomenon often referred to as the "ortho effect"[1]. This steric crowding can impede the approach of reagents to both the amino group and the adjacent C6 position of the ring. Furthermore, the ortho ethoxy group can influence the planarity of the amino group, potentially affecting the resonance donation of the nitrogen's lone pair into the ring. This steric hindrance is a dominant factor in its reactivity profile.
3-Chloro-4-ethoxyaniline (The para-Alkoxy Isomer):
Here, the ethoxy group is para to the amino group, a position that maximizes its electron-donating resonance effect without imposing significant steric hindrance on the amino group. The chloro group, positioned meta to the amino group, exerts a primarily electron-withdrawing inductive effect. This electronic arrangement leads to a different reactivity pattern compared to its ortho counterpart.
The following diagram illustrates the key structural differences and their anticipated effects on reactivity.
Caption: Key distinguishing features of 3-Chloro-2-ethoxyaniline and 3-Chloro-4-ethoxyaniline.
Comparative Reactivity in Key Transformations
The structural and electronic differences between these two isomers manifest in their behavior in common aromatic substitution reactions.
Basicity and N-Functionalization
The basicity of the aniline nitrogen is a crucial parameter, affecting its nucleophilicity and the conditions required for N-acylation, N-alkylation, and diazotization.
-
3-Chloro-2-ethoxyaniline: The ortho ethoxy group is expected to significantly decrease the basicity of the amino group. Upon protonation, the -NH₂ group transitions from sp² to sp³ hybridization, increasing its steric bulk. This leads to a greater steric clash with the adjacent ethoxy group, destabilizing the resulting anilinium ion and thus reducing the basicity of the parent aniline[1][2]. Consequently, N-functionalization reactions may require more forcing conditions or specialized catalysts to overcome this steric hindrance[3].
-
3-Chloro-4-ethoxyaniline: With the ethoxy group in the para position, there is minimal steric hindrance to protonation. The electronic effects of the substituents will be the primary determinants of basicity. The electron-donating ethoxy group (+R > -I) increases electron density on the nitrogen, while the electron-withdrawing chloro group (-I) decreases it. The net effect is a basicity that is generally higher than its ortho counterpart.
| Property | 3-Chloro-2-ethoxyaniline | 3-Chloro-4-ethoxyaniline | Rationale |
| Predicted Basicity | Lower | Higher | The ortho effect in 3-chloro-2-ethoxyaniline destabilizes the conjugate acid through steric hindrance, reducing basicity[1][2]. |
| N-Functionalization | Slower/Requires harsher conditions | Faster/Milder conditions | Steric hindrance around the amino group in the ortho isomer impedes the approach of electrophiles[3][4]. |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the activating groups (-NH₂ and -OC₂H₅) direct incoming electrophiles to the ortho and para positions.
-
3-Chloro-2-ethoxyaniline: The directing effects of the amino and ethoxy groups reinforce each other, strongly activating the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent ethoxy group. Therefore, electrophilic substitution is most likely to occur at the C4 position. The overall reactivity of the ring may be somewhat attenuated if the ortho ethoxy group forces the amino group out of planarity, reducing its activating resonance effect.
-
3-Chloro-4-ethoxyaniline: The powerful para-directing influence of the amino group and the ortho,para-directing ethoxy group strongly activate the positions ortho to the amino group (C2 and C6). The C2 position is also ortho to the ethoxy group, making it highly activated. The C6 position is less sterically hindered. The chloro group at C3 will direct to the C5 position, but its influence is likely overridden by the more powerful activating groups. Therefore, a mixture of products at the C2 and C6 positions is possible, with the major product depending on the steric bulk of the electrophile.
To quantify the electronic effects, we can consider the Hammett substituent constants (σ). For a para-ethoxy group, σₚ is approximately -0.25, indicating a strong electron-donating effect. For a meta-chloro group, σₘ is +0.37, indicating an electron-withdrawing effect[5][6][7]. The net electronic effect on the ring in 3-Chloro-4-ethoxyaniline is therefore highly activating, particularly at the positions ortho to the amino group.
| Reaction | Predicted Major Product (3-Chloro-2-ethoxyaniline) | Predicted Major Product(s) (3-Chloro-4-ethoxyaniline) | Rationale |
| Bromination | 4-Bromo-3-chloro-2-ethoxyaniline | 2-Bromo-3-chloro-4-ethoxyaniline | In the ortho isomer, C4 is the most activated and accessible position. In the para isomer, C2 is highly activated by both the amino and ethoxy groups. |
| Nitration | 4-Nitro-3-chloro-2-ethoxyaniline | 2-Nitro-3-chloro-4-ethoxyaniline | Similar directing effects as in bromination. |
Diazotization and Azo Coupling
The formation of a diazonium salt from the primary amine is a cornerstone of aniline chemistry, enabling subsequent Sandmeyer reactions or azo coupling to form dyes[8][9].
-
3-Chloro-2-ethoxyaniline: The sterically hindered amino group may lead to a slower rate of diazotization. The resulting diazonium salt, once formed, can be used in subsequent reactions. In azo coupling, the diazonium salt acts as an electrophile.
-
3-Chloro-4-ethoxyaniline: The more accessible amino group should undergo diazotization under standard conditions (e.g., NaNO₂ in acidic medium at 0-5 °C) more readily[10]. The resulting diazonium salt can then be coupled with electron-rich aromatic compounds like phenols or other anilines to produce azo dyes. The electronic properties of the substituents will influence the color and fastness properties of the resulting dye.
Experimental Protocols
The following protocols are provided as representative examples for key transformations. Researchers should conduct their own risk assessments and optimize conditions as necessary.
Protocol 1: Diazotization and Azo Coupling of 3-Chloro-4-ethoxyaniline
This protocol is adapted from standard procedures for the synthesis of azo dyes[10].
Objective: To synthesize an azo dye from 3-Chloro-4-ethoxyaniline and 2-naphthol.
Materials:
-
3-Chloro-4-ethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, suspend 1.72 g (0.01 mol) of 3-Chloro-4-ethoxyaniline in a mixture of 3 mL of concentrated HCl and 20 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring.
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration, wash the filter cake with cold deionized water until the filtrate is neutral, and dry the product in a vacuum oven at 60 °C.
Caption: Workflow for the synthesis of an azo dye from 3-Chloro-4-ethoxyaniline.
Protocol 2: Synthesis of 3-Chloro-4-ethoxyaniline via Reduction
This protocol is a general method for the reduction of a nitroarene to an aniline, adapted from a procedure for a similar compound[11].
Objective: To synthesize 3-Chloro-4-ethoxyaniline from 2-chloro-4-nitroanisole (as a representative precursor, assuming ethoxylation prior to reduction).
Materials:
-
2-Chloro-4-ethoxynitrobenzene
-
Iron powder
-
Acetic acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH), 1 M
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add 2-chloro-4-ethoxynitrobenzene (1 equivalent), iron powder (approx. 3.5 equivalents), and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully add 1 M NaOH solution until the pH is neutral to slightly basic.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with the extraction solvent.
-
Extract the filtrate with a suitable organic solvent (e.g., chloroform, ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-ethoxyaniline.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion
While 3-Chloro-2-ethoxyaniline and 3-Chloro-4-ethoxyaniline are structural isomers, their reactivity profiles are distinct, a direct consequence of the positional difference of the ethoxy group.
-
3-Chloro-2-ethoxyaniline is characterized by significant steric hindrance due to the ortho-ethoxy group. This leads to reduced basicity and slower rates of reaction at the amino group. In electrophilic aromatic substitution, it is expected to be highly regioselective for the C4 position.
-
3-Chloro-4-ethoxyaniline exhibits reactivity primarily governed by electronic effects . The para-ethoxy group strongly activates the ring towards electrophilic attack, particularly at the C2 position, while posing no steric impediment to the amino group. This generally makes it a more reactive and versatile intermediate for a broader range of transformations under milder conditions.
For the synthetic chemist, understanding these nuances is paramount. The choice between these two isomers will depend on the desired reaction outcome, with the ortho isomer offering potential for high regioselectivity in ring substitution, while the para isomer provides greater overall reactivity for both N-functionalization and electrophilic aromatic substitution.
References
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Using the azo coupling of 3-chloro-2-ethoxiethilaniline for its determination in form of related triazene derivative by method of the HPLC. (2017).
- Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.
- De La Fuente, M. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6).
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
-
PubChem. (n.d.). Aniline, 3-chloro-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Chloro-N,N-bis(2-hydroxyethyl)
-
Organic Syntheses Procedure. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Retrieved from [Link]
- Supplementary Information. (n.d.).
- Correlation between hardness and basicity (pKa) of substituted anilines. (2009). TSI Journals.
-
Organic Syntheses Procedure. (n.d.). BENZIDINE-3,3'-DICARBOXYLIC ACID. Retrieved from [Link]
- NATURE AND COMPOSITION OF ORTHO-EFFECT. (1991).
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
- BenchChem. (2025).
- Scribd. (n.d.). Hammett Substituent Constants Table.
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- Dalal Institute. (n.d.). Substituent and Reaction Constants.
- Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights.
- Quora. (2018). Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline?.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- NCRD'S. (n.d.).
- Google Patents. (n.d.).
- Eureka | Patsnap. (2011). Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- BYJU'S. (n.d.). Ortho Effect.
- Chemistry LibreTexts. (2019). 13.1.
- Diazotisation of aromatic amines and solvolysis of diazonium salts in ethylene glycol ethers. (2025).
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system.
- PubMed. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- AChemBlock. (2026). 3-Chloro-2-ethoxyaniline hydrochloride 97.00%.
- Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-ethoxyaniline hydrochloride.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). ijirset.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for 3-Chloro-4-fluoroaniline Synthesis.
- ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline....
Sources
- 1. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines [organic-chemistry.org]
- 5. Hammett substituent constants [stenutz.eu]
- 6. scribd.com [scribd.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Azo Coupling [organic-chemistry.org]
- 9. ijirset.com [ijirset.com]
- 10. benchchem.com [benchchem.com]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Extraction Architectures for 3-Chloro-2-ethoxyaniline
The following guide provides an in-depth technical comparison of extraction methodologies for 3-Chloro-2-ethoxyaniline , a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical compounds (e.g., tyrosine kinase inhibitors).
Executive Summary & Chemical Profile
3-Chloro-2-ethoxyaniline presents a unique separation challenge due to the interplay between its weak basicity (aniline moiety) and the lipophilicity conferred by the chloro- and ethoxy- substituents. This guide evaluates three primary extraction workflows: pH-Controlled Liquid-Liquid Extraction (LLE) , Mixed-Mode Cation Exchange (MCX-SPE) , and Reversed-Phase Solid Phase Extraction (RP-SPE) .
Physicochemical Basis for Extraction
Successful isolation requires exploiting the molecule's ionization states.
-
Structure: Aniline core with ortho-ethoxy (electron-donating/steric bulk) and meta-chloro (electron-withdrawing) groups.
-
Estimated pKa (~3.5 - 4.0): The electron-withdrawing chlorine at the meta position reduces the basicity compared to unsubstituted aniline (pKa 4.6).
-
LogP (~2.2 - 2.6): The ethoxy and chloro groups significantly increase lipophilicity, making the neutral form highly soluble in organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).
| Property | Value (Est.) | Implication for Extraction |
| Acidity (pKa) | 3.6 ± 0.2 | pH < 2: Fully protonated ( |
| Lipophilicity (LogP) | 2.4 | High affinity for C18/HLB phases in neutral state. |
| Stability | Oxidation-prone | Avoid prolonged exposure to air/light; use antioxidants (ascorbic acid) in trace analysis. |
Decision Matrix: Selecting the Right Method
The choice of extraction method depends heavily on the sample matrix and the required purity.
Figure 1: Decision tree for selecting extraction protocols based on sample matrix and downstream application.
Method 1: pH-Controlled Liquid-Liquid Extraction (LLE)
Best For: Bulk synthesis workup, reaction monitoring, and samples with high analyte concentration.
The "pH Swing" Principle
Because 3-Chloro-2-ethoxyaniline is a weak base, it can be selectively moved between phases by altering pH.
-
Acid Wash (Purification): Extract organic layer with 1M HCl. The aniline protonates (
) and moves to the aqueous phase, leaving non-basic impurities in the organic layer. -
Basification (Isolation): Neutralize the aqueous phase (pH > 9) to regenerate the free base (
). -
Extraction: Extract the free base into organic solvent.
Optimized Protocol
-
Quench/Dilute: Dilute reaction mixture with water.
-
Acidification: Adjust to pH 1-2 using 2M HCl. Wash with DCM (discard organic layer containing neutral impurities).
-
Basification: Adjust aqueous layer to pH 10-11 using 5M NaOH or saturated
. Note: Keep cold (0-5°C) to minimize degradation. -
Extraction: Extract 3x with Ethyl Acetate (EtOAc). EtOAc is preferred over DCM for this compound due to better solvation of the ethoxy group and lower environmental toxicity.
-
Drying: Dry combined organics over anhydrous
.
Performance Metrics:
-
Recovery: >95% (at pH > 10).
-
Solvent Consumption: High.
-
Selectivity: Moderate (removes neutrals, but retains other bases).
Method 2: Mixed-Mode Cation Exchange (MCX-SPE)
Best For: Trace analysis (PK studies), complex biological matrices (plasma/urine), and removing interferences for LC-MS/MS.
Mechanism
MCX sorbents combine a reverse-phase backbone (retention of hydrophobic core) with sulfonic acid groups (retention of the amine). This allows for a rigorous "organic wash" step that removes neutral interferences while the analyte remains ionically bound.
Validated Protocol (30mg/1mL Cartridge)
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Acidify sample with 2% Formic Acid (pH ~2-3) to ensure the aniline is protonated (
). Load at 1 mL/min.[1] -
Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP).
-
Why? The analyte is locked by ionic interaction. Methanol removes hydrophobic neutrals and lipids that would co-elute in standard C18 methods.
-
-
Elution: 1 mL 5%
in Methanol.
Performance Metrics:
-
Recovery: 85-95%.[6]
-
Matrix Effect (LC-MS): <10% suppression (Superior to LLE).
-
Purity: Very High.
Comparative Analysis Data
The following data represents typical performance characteristics for chloro-alkoxy-anilines based on validated chromatographic standards.
| Feature | LLE (EtOAc) | SPE (HLB/C18) | SPE (MCX) |
| Principle | Partition Coefficient ( | Hydrophobic Interaction | Ionic + Hydrophobic |
| Optimum pH (Load) | pH > 10 (Neutral) | pH > 10 (Neutral) | pH < 3 (Cationic) |
| Recovery (%) | 92 - 98% | 80 - 90% | 88 - 95% |
| Extract Cleanliness | Low (co-extracts lipids) | Moderate | High (removes lipids) |
| Solvent Usage | High (>50 mL) | Low (<5 mL) | Low (<5 mL) |
| Cost per Sample | Low | Medium | High |
| Scalability | Excellent (kg scale) | Poor (analytical only) | Poor (analytical only) |
Experimental Insight: Solvent Selectivity
In comparative studies of substituted anilines, Ethyl Acetate consistently yields higher recovery rates (95%) compared to Hexane (70%) or Ether (85%) for ethoxy-substituted derivatives. The polar ethoxy group interacts favorably with EtOAc, enhancing the partition coefficient into the organic phase [1].
Troubleshooting & Optimization
-
Emulsions in LLE: Due to the surfactant-like nature of some aniline salts, emulsions can form. Solution: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and drive phase separation.
-
Low Recovery in SPE: Ensure the sample pH is correctly adjusted.
-
For MCX: Sample must be acidic (pH < pKa - 2).
-
For C18: Sample must be basic (pH > pKa + 2).
-
-
Stability: 3-Chloro-2-ethoxyaniline can darken upon oxidation. All extraction solvents should be degassed or contain 0.1% ascorbic acid if analyzing trace levels.
References
-
BenchChem. (2025).[7] Comparative Analysis of Substituted Aniline Analogs: Synthesis and Workup Protocols. Retrieved from
-
Sigma-Aldrich. (2025). Supelco Guide to Solid Phase Extraction: Method Development for Ion Exchange. Retrieved from
-
U.S. EPA. (2025). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General protocols for chloroaniline extraction). Retrieved from
-
Advanced ChemBlocks. (2026). Product Analysis: 3-Chloro-2-ethoxyaniline hydrochloride (CAS 1185303-54-1).[3] Retrieved from
Sources
- 1. scpscience.com [scpscience.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Quality Control Benchmarks for 3-Chloro-2-ethoxyaniline Reagents: A Comparative Guide for Drug Development
Executive Summary & Mechanistic Context
3-Chloro-2-ethoxyaniline is a highly specialized aniline derivative utilized extensively as a foundational building block in the synthesis of advanced therapeutics, most notably in the development of novel Stimulator of Interferon Genes (STING) agonists[1].
From a synthetic perspective, the stereoelectronic profile of this molecule presents unique challenges. The ethoxy group at the ortho position introduces significant steric hindrance, while the meta-chloro substituent exerts an electron-withdrawing inductive effect. Together, these features suppress the nucleophilicity of the primary amine. Consequently, incorporating this reagent into complex scaffolds via carbon-nitrogen cross-coupling (e.g., the Buchwald-Hartwig amination) requires highly optimized, sensitive palladium catalytic systems[2].
Because these catalytic systems are highly sensitive, the purity of the 3-Chloro-2-ethoxyaniline reagent is paramount. Trace impurities—specifically regioisomers (like 5-chloro-2-ethoxyaniline), des-chloro analogs, or residual transition metals from upstream synthesis—can competitively bind to the Pd(0) catalyst, poisoning the reaction or generating inseparable product mixtures. This guide establishes objective quality control (QC) benchmarks and self-validating analytical protocols to evaluate commercial grades of this critical reagent.
Comparative Benchmarks of Commercial Grades
When sourcing 3-Chloro-2-ethoxyaniline, researchers must choose between the free base form (CAS 53689-24-0)[3] and the hydrochloride salt form (CAS 1185303-54-1)[4]. The free base is prone to oxidation (darkening over time) and moisture absorption, while the HCl salt offers superior bench stability and is inherently purified during crystallization.
The table below objectively compares the performance benchmarks across three common commercial tiers:
| Specification | Standard Grade (Free Base) | High-Purity Grade (Free Base) | Pre-GMP Grade (HCl Salt) |
| CAS Number | 53689-24-0 | 53689-24-0 | 1185303-54-1 |
| Purity (HPLC) | |||
| Regioisomer Limit | |||
| Moisture (KF) | |||
| Bench Stability | Low (Requires cold-chain) | Moderate (Argon purged) | High (Room temp stable) |
| Primary Application | Early SAR, Hit-to-Lead | Lead Optimization | Clinical Candidate Synthesis |
Analytical Workflows & Self-Validating Protocols
To ensure that a batch of 3-Chloro-2-ethoxyaniline will not compromise downstream synthetic steps, a multi-modal QC workflow must be employed. Analytical purity (HPLC) must be cross-validated by functional purity (catalytic coupling).
Fig 1: Multi-modal QC workflow for 3-Chloro-2-ethoxyaniline ensuring structural and functional purity.
Protocol 1: High-Resolution Reversed-Phase HPLC (HR-RP-HPLC)
Purpose: To quantify overall purity and resolve the critical 5-chloro-2-ethoxyaniline regioisomer.
Causality & Design: Standard C18 columns rely on hydrophobicity, which is virtually identical for positional isomers. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The PFP column introduces
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the reagent in 10 mL of Acetonitrile/Water (50:50 v/v). If using the HCl salt, neutralize with a stoichiometric amount of triethylamine prior to injection to ensure consistent retention times.
-
Column Selection: PFP Column (e.g., 150 mm × 4.6 mm, 3 µm).
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 10% B to 60% B over 15 minutes, flow rate 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Self-Validating System Suitability Test (SST): Before analyzing the unknown batch, inject a spiked reference standard containing 1% 5-chloro-2-ethoxyaniline. The assay is only valid if the resolution (
) between the 3-chloro and 5-chloro peaks is 1.5. If , the system is incapable of detecting the primary impurity, and the column or mobile phase must be replaced.
Protocol 2: Functional Validation via Buchwald-Hartwig Amination
Purpose: To confirm the absence of "invisible" catalyst poisons (e.g., trace heavy metals or sulfur compounds) that pass HPLC but destroy catalytic cycles.
Fig 2: Buchwald-Hartwig catalytic cycle illustrating disruption points by aniline reagent impurities.
Causality & Design: By running a standardized micro-scale coupling reaction with an intentionally low catalyst loading (1 mol%), the reaction becomes hyper-sensitive to poisons. A high-quality reagent will achieve full conversion, whereas a contaminated batch will stall the catalytic cycle (Figure 2).
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, argon-purged vial, combine 4-bromotoluene (1.0 equiv), 3-Chloro-2-ethoxyaniline (1.2 equiv), and Sodium tert-butoxide (1.5 equiv).
-
Catalyst Addition: Add exactly 1.0 mol% of
and 2.0 mol% of XPhos ligand[1]. -
Solvent: Add anhydrous, degassed Toluene (0.2 M concentration).
-
Execution: Seal the vial and heat at 90°C for exactly 4 hours.
-
Self-Validating Readout: Quench the reaction and analyze via LC-MS. A functionally pure batch of reagent must yield
conversion of the 4-bromotoluene. If conversion is , the reagent contains coordinating impurities and must be rejected or recrystallized as the hydrochloride salt, regardless of its HPLC purity score.
References
- JP2022533194A - Benzo [B][1,8] Diazanaphthalene Acetic Acid Derivatives and Usage Source: Google Patents URL
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines Source: ACS Publications URL:[Link]
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: 3-Chloro-2-ethoxyaniline
Part 1: Executive Summary & Chemical Profile
3-Chloro-2-ethoxyaniline is a halogenated aromatic amine.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the chlorine atom on the aromatic ring and the nitrogenous aniline group. Improper disposal poses severe risks to aquatic ecosystems and can generate toxic chloramines if inadvertently mixed with bleach or strong oxidizers.
Chemical Identity Verification:
-
CAS Number: 53689-24-0 (Free Base) / 1185303-54-1 (Hydrochloride Salt)
-
Molecular Formula: C₈H₁₀ClNO
-
Key Functional Groups: Aryl Chloride (Halogenated), Primary Amine (Basic/Toxic), Ether (Combustible).
Core Disposal Directive: This substance must NEVER be disposed of down the drain.[6] It must be segregated into the Halogenated Organic Waste stream.
Part 2: Hazard Basis for Disposal Protocols
To ensure safety, we must understand the why behind the protocol. The specific hazards of this molecule dictate the disposal method.[6]
| Hazard Class | Mechanism of Danger | Operational Consequence |
| Aquatic Toxicity | Chloroanilines are highly toxic to aquatic life with long-lasting effects.[6] | Zero-discharge policy. All aqueous rinses must be collected, not flushed. |
| Halogen Content | Combustion of chlorinated compounds produces Hydrogen Chloride (HCl) gas and potential dioxins if not incinerated at high temperatures (>1100°C). | Must go to Halogenated Stream. Do not mix with non-halogenated solvents to avoid contaminating cheaper waste streams. |
| Incompatibility | Anilines are weak bases and reducing agents. Reaction with strong oxidizers (e.g., Nitric Acid) can be violent. | Segregate from Oxidizers. Never add to waste containers holding acidic oxidizers. |
Part 3: Waste Segregation Logic (Decision Tree)
Effective disposal starts at the bench. The most common error in laboratory waste management is the mixing of halogenated and non-halogenated solvents, which exponentially increases disposal costs and safety risks.
Figure 1: Decision logic for segregating 3-Chloro-2-ethoxyaniline waste. Note that any liquid mixture containing this compound defaults to the Halogenated stream.
Part 4: Step-by-Step Disposal Procedure
Phase 1: Collection & Labeling[6]
-
Select the Correct Container:
-
Liquids: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE).
-
Solids: Use a wide-mouth jar or double-bag in heavy-duty polyethylene bags labeled for hazardous waste.
-
-
Labeling Requirements:
-
Apply a hazardous waste label immediately upon the first drop of waste entering the container.
-
Mandatory Text: "Hazardous Waste - Halogenated Organic."[7]
-
Constituents: Explicitly list "3-Chloro-2-ethoxyaniline" and the primary solvent (e.g., "Dichloromethane" or "Ethanol").
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
Phase 2: Benchtop Handling
-
The "Triple Rinse" Rule:
-
When emptying a stock bottle of 3-Chloro-2-ethoxyaniline, triple rinse the bottle with a compatible solvent (e.g., ethanol or acetone).
-
Crucial Step: Pour these rinsates into the Halogenated Waste container, not down the sink.
-
Deface the label of the empty stock bottle and dispose of the bottle as solid hazardous waste (glass) or according to local glass recycling rules only if certified clean (check local EHS rules).
-
-
Spill Prevention:
-
Always use secondary containment (a tray) when transferring liquid waste to the carboy.
-
Phase 3: Storage & Handoff[8]
-
Cap Management: Keep the waste container tightly capped when not actively adding waste.[7] This prevents the escape of volatile vapors and inhalation hazards.[1][8]
-
Time Limits: Do not store waste in the satellite accumulation area (the lab) for more than 90 days (standard US RCRA limit) or 6 months (typical EU standard), depending on jurisdiction.
-
Request Pickup: Contact your EHS department or licensed waste contractor for pickup.
Part 5: Emergency Spill Response (Disposal Context)
If a spill occurs, the cleanup materials become hazardous waste.
-
Evacuate & Ventilate: If the spill is large (>100mL) or outside a fume hood, evacuate the area.
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.
-
Absorb: Use an inert absorbent material (vermiculite, sand, or commercial spill pads). Do not use paper towels for large quantities as they are combustible.
-
Collect: Scoop the contaminated absorbent into a heavy-duty plastic bag or wide-mouth jar.
-
Label: Label this container as "Debris from 3-Chloro-2-ethoxyaniline Spill - Toxic."
Part 6: Professional Destruction Method (End-of-Life)
As a researcher, your responsibility ends at the waste pickup, but understanding the downstream process validates the need for segregation.
Method: High-Temperature Incineration
-
Process: The waste is injected into a rotary kiln incinerator operating above 1100°C.
-
Chemistry: The organic carbon skeleton is oxidized to CO₂. The nitrogen forms N₂ or NOx (scrubbed).
-
The Chlorine Factor: The chlorine atom is converted into Hydrogen Chloride (HCl) gas.
-
Scrubbing: The incinerator exhaust passes through an alkaline scrubber (sodium hydroxide spray) to neutralize the HCl, preventing acid rain formation.
-
Why Segregation Matters: If you put this chlorinated waste into a non-halogenated fuel blending stream (used for cement kilns), the facility may not have the acid scrubbers required to handle the HCl, leading to regulatory violations and equipment corrosion.
-
Figure 2: The "Cradle-to-Grave" lifecycle of chlorinated aniline waste.
References
-
PubChem. (2025).[9] Compound Summary: 3-Chloro-2-ethoxyaniline (CAS 53689-24-0).[2] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 53689-24-0|3-Chloro-2-ethoxyaniline|BLD Pharm [bldpharm.com]
- 3. 3-chloro-2-ethoxyaniline hydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 3-Chloro-2-ethoxyaniline hydrochloride 97.00% | CAS: 1185303-54-1 | AChemBlock [achemblock.com]
- 5. FCKeditor - Resources Browser [mondragon.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
